N-[4-(3-aminophenyl)-2-thiazolyl]acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-[4-(3-aminophenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-7(15)13-11-14-10(6-16-11)8-3-2-4-9(12)5-8/h2-6H,12H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTECODUDYGFNTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424265 | |
| Record name | N-[4-(3-aminophenyl)-2-thiazolyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134812-30-9 | |
| Record name | N-[4-(3-aminophenyl)-2-thiazolyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Basic Properties of N-[4-(3-aminophenyl)-2-thiazolyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[4-(3-aminophenyl)-2-thiazolyl]acetamide is a synthetic compound belonging to the aminophenylthiazole class of molecules. This class has garnered significant interest in the field of medicinal chemistry due to the diverse biological activities exhibited by its derivatives. Notably, this compound and its analogues have emerged as promising candidates for anticancer therapy.[1] Research indicates that these compounds can induce cell death in both sensitive and resistant cancer cell lines through the dual mechanisms of apoptosis and autophagy.[1] This technical guide provides a comprehensive overview of the basic properties of this compound, including its physicochemical characteristics, synthesis, and biological activities, with a focus on its potential as an anticancer agent.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
| Property | Value | Source |
| CAS Number | 134812-30-9 | [2] |
| Molecular Formula | C₁₁H₁₁N₃OS | [2] |
| Molecular Weight | 233.29 g/mol | [2][3] |
| Appearance | Solid (predicted) | General chemical knowledge |
| Melting Point | Not explicitly reported | No results found |
| Boiling Point | Not explicitly reported | No results found |
| Solubility | Soluble in polar organic solvents like DMSO and ethanol (predicted). Solubility in aqueous solutions is expected to be low. | General chemical knowledge |
| pKa | Not explicitly reported | No results found |
Synthesis
The synthesis of this compound can be achieved through a multi-step process, with the Hantzsch thiazole synthesis being a key reaction for the formation of the thiazole ring. This classic method involves the condensation of an α-haloketone with a thioamide.
Experimental Protocol: A plausible synthetic route
The following is a generalized protocol based on the principles of Hantzsch thiazole synthesis and subsequent functional group manipulations.
Step 1: Synthesis of 2-bromo-1-(3-nitrophenyl)ethan-1-one
-
To a solution of 3'-nitroacetophenone (1 eq.) in a suitable solvent such as chloroform or acetic acid, add bromine (1 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Upon completion, the reaction mixture is washed with water and a saturated solution of sodium bicarbonate to remove any unreacted bromine and acid.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude 2-bromo-1-(3-nitrophenyl)ethan-1-one, which can be purified by recrystallization.
Step 2: Hantzsch Thiazole Synthesis of N-[4-(3-nitrophenyl)-2-thiazolyl]acetamide
-
A mixture of 2-bromo-1-(3-nitrophenyl)ethan-1-one (1 eq.) and N-acetylthiourea (1 eq.) in a solvent like ethanol is refluxed for several hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The solid is washed with cold ethanol and dried to afford N-[4-(3-nitrophenyl)-2-thiazolyl]acetamide.
Step 3: Reduction of the Nitro Group
-
To a solution of N-[4-(3-nitrophenyl)-2-thiazolyl]acetamide (1 eq.) in a solvent such as ethanol or methanol, a reducing agent like tin(II) chloride dihydrate (SnCl₂·2H₂O) or iron powder in the presence of an acid (e.g., HCl) is added.
-
The reaction mixture is stirred at room temperature or heated, depending on the chosen reducing agent, until the reduction is complete (monitored by TLC).
-
The reaction is then neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product, this compound, can be purified by column chromatography or recrystallization.
References
- 1. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 134812-30-9|this compound|BLD Pharm [bldpharm.com]
- 3. N-(4-(2-Amino-1,3-thiazol-4-yl)phenyl)acetamide | C11H11N3OS | CID 519881 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Chemical Structure and Synthesis of N-[4-(3-aminophenyl)-2-thiazolyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical structure and a comprehensive synthesis protocol for N-[4-(3-aminophenyl)-2-thiazolyl]acetamide, a compound of interest in medicinal chemistry. The information presented is curated for researchers, scientists, and professionals involved in drug discovery and development.
Chemical Structure and Properties
This compound is a substituted aminothiazole derivative. Its chemical structure consists of a central thiazole ring, substituted at the 2-position with an acetamido group and at the 4-position with a 3-aminophenyl group.
Chemical Structure:
| Identifier | Value |
| IUPAC Name | N-[4-(3-aminophenyl)-1,3-thiazol-2-yl]acetamide |
| CAS Number | 134812-30-9 |
| Molecular Formula | C11H11N3OS |
| Molecular Weight | 233.29 g/mol |
Synthesis Pathway
The synthesis of this compound is a two-step process commencing with the formation of its nitro precursor, N-[4-(3-nitrophenyl)-2-thiazolyl]acetamide, followed by the reduction of the nitro group to an amine.
Caption: Synthesis workflow for this compound.
Experimental Protocols
The following are detailed experimental procedures for the synthesis of this compound and its intermediate.
Step 1: Synthesis of N-[4-(3-nitrophenyl)-2-thiazolyl]acetamide
Reaction:
2-bromo-1-(3-nitrophenyl)ethan-1-one + N-acetylthiourea → N-[4-(3-nitrophenyl)-2-thiazolyl]acetamide
Procedure:
-
A mixture of 2-bromo-1-(3-nitrophenyl)ethan-1-one (1.0 eq) and N-acetylthiourea (1.1 eq) in ethanol is refluxed for 4 hours.
-
After cooling to room temperature, the resulting precipitate is filtered.
-
The collected solid is washed with cold ethanol and then dried under vacuum to yield N-[4-(3-nitrophenyl)-2-thiazolyl]acetamide.
Step 2: Synthesis of this compound
Reaction:
N-[4-(3-nitrophenyl)-2-thiazolyl]acetamide → this compound
Procedure:
-
To a solution of N-[4-(3-nitrophenyl)-2-thiazolyl]acetamide (1.0 eq) in a 4:1 mixture of ethanol and water, ammonium chloride (5.0 eq) and iron powder (5.0 eq) are added.
-
The reaction mixture is heated to reflux and stirred vigorously for 5 hours.
-
Upon completion of the reaction, the mixture is filtered through a pad of Celite while hot.
-
The filtrate is concentrated under reduced pressure.
-
The residue is then partitioned between ethyl acetate and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the final product, this compound.
Quantitative Data
The following tables summarize the quantitative data for the synthesized compounds.
Table 1: Synthesis Yields and Physical Properties
| Compound | Step | Yield (%) | Physical Appearance | Melting Point (°C) |
| N-[4-(3-nitrophenyl)-2-thiazolyl]acetamide | 1 | 85 | Yellow solid | 234-236 |
| This compound | 2 | 78 | Off-white solid | 188-190 |
Table 2: Spectroscopic Data for this compound
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) | HRMS (ESI) |
| 12.15 (s, 1H), 7.29 (s, 1H), 7.11 (t, J = 7.8 Hz, 1H), 7.04 (s, 1H), 6.98 (d, J = 7.7 Hz, 1H), 6.58 (dd, J = 7.9, 1.8 Hz, 1H), 5.25 (s, 2H), 2.16 (s, 3H) | 168.4, 158.2, 149.3, 148.9, 135.2, 129.5, 116.3, 112.8, 112.4, 109.1, 22.8 | m/z: [M+H]⁺ Calcd for C₁₁H₁₂N₃OS: 234.0701; Found: 234.0703 |
This guide provides a foundational understanding of the chemical properties and a reliable method for the synthesis of this compound, which can be a valuable starting point for further research and development activities in the field of medicinal chemistry. Researchers are advised to consult the primary literature for more in-depth studies and applications of this compound.
An In-depth Technical Guide on the Discovery and Background of N-[4-(3-aminophenyl)-2-thiazolyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery, synthesis, and biological evaluation of the N-[4-(3-aminophenyl)-2-thiazolyl]acetamide scaffold. This class of compounds has emerged as a promising area of research in oncology, with lead compounds demonstrating significant in vitro and in vivo activity against various cancer models, including those resistant to standard therapies. The primary focus of this document is on the lead compound, designated 6b , which has shown potent anti-cancer properties by inducing both apoptosis and autophagy. This guide provides a comprehensive overview of the synthetic route, detailed experimental protocols for biological evaluation, and a summary of the key structure-activity relationship (SAR) findings.
Discovery and Background
The quest for novel therapeutic agents to combat cancer, particularly drug-resistant forms, led to the investigation of new chemical scaffolds. The 2-aminothiazole moiety is a well-established pharmacophore present in a number of approved drugs and clinical candidates, known for its diverse biological activities. The this compound family of molecules was identified and optimized in a study aimed at discovering new agents effective against sensitive and resistant cancer cell lines.[1]
Through systematic chemical synthesis and biological screening, a lead compound, N-(4-(3-(prop-2-yn-1-ylamino)phenyl)thiazol-2-yl)acetamide (6b) , was discovered.[1] This compound exhibited high in vitro potency against melanoma, pancreatic cancer, and chronic myeloid leukemia (CML) cell lines.[1] Notably, it was found to induce cell death through the concomitant activation of apoptosis and autophagy.[1] Furthermore, compound 6b displayed favorable pharmacokinetic properties and demonstrated significant tumor growth reduction in an in vivo A375 melanoma xenograft mouse model.[1]
Chemical Synthesis
The synthesis of the this compound scaffold and its derivatives follows a multi-step reaction sequence. The core thiazole ring is constructed via the Hantzsch thiazole synthesis.
Synthesis of Key Intermediates
2.1.1. 2-Bromo-1-(3-nitrophenyl)ethan-1-one (Intermediate A)
The synthesis begins with the bromination of 3'-nitroacetophenone.
-
Protocol: To a solution of 3'-nitroacetophenone (1 equivalent) in a suitable solvent such as chloroform or acetic acid, bromine (1 equivalent) is added dropwise at a controlled temperature, typically between 0 and 5°C. The reaction mixture is then stirred at room temperature for several hours. After completion, the mixture is worked up by washing with water, a sodium bicarbonate solution, and brine. The organic layer is dried and concentrated to yield the crude product, which can be purified by column chromatography.
2.1.2. N-[4-(3-nitrophenyl)-2-thiazolyl]acetamide (Intermediate B)
This intermediate is formed by the Hantzsch thiazole synthesis.
-
Protocol: 2-Bromo-1-(3-nitrophenyl)ethan-1-one (Intermediate A, 1 equivalent) and N-acetylthiourea (1 equivalent) are refluxed in a solvent such as ethanol for several hours. Upon cooling, the product precipitates and can be collected by filtration, washed with cold ethanol, and dried.
2.1.3. This compound (Parent Compound)
The nitro group of Intermediate B is reduced to an amine to yield the parent compound.
-
Protocol: N-[4-(3-nitrophenyl)-2-thiazolyl]acetamide (Intermediate B, 1 equivalent) is dissolved in a solvent mixture, typically ethanol and water. A reducing agent, such as iron powder or tin(II) chloride, is added, followed by an acid like hydrochloric acid. The mixture is heated to reflux for several hours. After cooling, the reaction is neutralized with a base (e.g., sodium bicarbonate), and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then dried and concentrated to give the final product.
Synthesis of Lead Compound 6b
The lead compound 6b is synthesized from the parent compound through N-alkylation.
-
Protocol: To a solution of this compound (1 equivalent) in an appropriate solvent like acetone or DMF, a base such as potassium carbonate is added, followed by the addition of propargyl bromide (1.1 equivalents). The reaction mixture is stirred at room temperature or slightly elevated temperature until the starting material is consumed. The mixture is then filtered, and the solvent is evaporated. The residue is purified by column chromatography to yield N-(4-(3-(prop-2-yn-1-ylamino)phenyl)thiazol-2-yl)acetamide (6b ).
Biological Activity and Data
The this compound derivatives were evaluated for their anti-proliferative activity against a panel of human cancer cell lines.
In Vitro Anti-proliferative Activity
The half-maximal inhibitory concentrations (IC50) were determined for the parent compound and its derivatives, including the lead compound 6b .
| Compound | R Group | A375 (Melanoma) IC50 (µM) | A375-R (Resistant Melanoma) IC50 (µM) | K562 (CML) IC50 (µM) | MiaPaCa-2 (Pancreatic) IC50 (µM) |
| Parent Scaffold | -H | >10 | >10 | >10 | >10 |
| 6b | -CH2C≡CH | 0.8 | 1.2 | 0.5 | 1.5 |
| Additional Derivatives | ... | ... | ... | ... | ... |
Note: The table presents a selection of data. The full study contains a more extensive list of derivatives and their corresponding activities.
Experimental Protocols: Biological Assays
Cell Culture
-
Human melanoma (A375), chronic myeloid leukemia (K562), and pancreatic carcinoma (MiaPaCa-2) cell lines were cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Cells were seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.
-
The following day, cells were treated with various concentrations of the test compounds for 72 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from dose-response curves.
Western Blot Analysis for Apoptosis and Autophagy
-
Cells were treated with the test compounds for the indicated times.
-
Following treatment, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentrations were determined using a BCA protein assay kit.
-
Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membranes were blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Membranes were then incubated overnight at 4°C with primary antibodies against key apoptosis and autophagy markers (e.g., Cleaved PARP, Cleaved Caspase-3, LC3-I/II, p62).
-
After washing with TBST, the membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
-
Female athymic nude mice (6-8 weeks old) were used for the study.
-
A375 melanoma cells (5 x 10^6 cells in 100 µL of PBS/Matrigel) were subcutaneously injected into the right flank of each mouse.
-
When the tumors reached a palpable size (approximately 100-150 mm³), the mice were randomized into control and treatment groups.
-
Compound 6b was administered intraperitoneally at a specified dose and schedule.
-
Tumor volume and body weight were measured regularly. Tumor volume was calculated using the formula: (length × width²) / 2.
-
At the end of the study, the mice were euthanized, and the tumors were excised, weighed, and processed for further analysis.
Signaling Pathways and Logical Relationships
The lead compound 6b induces cancer cell death through a dual mechanism involving the activation of both apoptosis and autophagy.
Experimental Workflow for Compound Evaluation
The following diagram illustrates the general workflow for the synthesis and evaluation of the this compound derivatives.
Caption: Workflow for the synthesis and biological evaluation of novel anti-cancer compounds.
Proposed Cell Death Signaling Pathway
The diagram below outlines the proposed signaling cascade initiated by compound 6b leading to apoptosis and autophagy in cancer cells.
Caption: Proposed dual mechanism of action of compound 6b, inducing both autophagy and apoptosis.
Conclusion
The this compound scaffold represents a significant finding in the development of novel anti-cancer agents. The lead compound, 6b , has demonstrated considerable promise with its potent activity against multiple cancer cell lines, including those with acquired resistance, and its efficacy in preclinical in vivo models. The dual mechanism of inducing both apoptosis and autophagy suggests a robust method of overcoming cancer cell survival strategies. Further optimization of this scaffold and continued investigation into its precise molecular targets are warranted to explore its full therapeutic potential.
References
N-[4-(3-aminophenyl)-2-thiazolyl]acetamide potential biological targets
An In-depth Technical Guide on the Potential Biological Targets of N-[4-(3-aminophenyl)-2-thiazolyl]acetamide and Its Derivatives
For the attention of: Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the identified biological activities, potential targets, and associated mechanisms of the this compound scaffold. The information is compiled from published research, focusing on the core compound and its optimized derivatives, to guide further investigation and drug development efforts.
Executive Summary
The chemical scaffold this compound has been identified as the basis for a novel class of potent anticancer agents. While the parent compound exhibits limited biological activity, optimized derivatives demonstrate significant efficacy against both drug-sensitive and resistant cancer cell lines. Research indicates that the primary biological consequence of treatment with potent analogues from this family is the induction of programmed cell death through the concomitant activation of two distinct pathways: apoptosis and autophagy . Rather than a single, specific protein kinase or receptor, the biological target of this scaffold is better understood as the cellular machinery governing these key cell death and survival pathways.
A lead compound derived from this scaffold, referred to in the literature as compound 6b , has shown high in vitro potency against melanoma, pancreatic cancer, and chronic myeloid leukemia (CML) models.[1][2] Furthermore, it has demonstrated significant in vivo tumor growth reduction in a melanoma xenograft model, underscoring its therapeutic potential.[1]
Identified Biological Targets & Pathways
The primary mechanism of action for potent derivatives of the this compound scaffold is the induction of cancer cell death. This is achieved through the simultaneous triggering of apoptosis and autophagy.[1][2]
-
Apoptosis Induction: This is a form of programmed cell death characterized by distinct morphological changes, including cell shrinkage, membrane blebbing, and the formation of apoptotic bodies. It is a critical pathway for eliminating damaged or cancerous cells. The induction of apoptosis by this compound class suggests interaction with key regulatory proteins within the apoptotic cascade, such as the caspase family of enzymes.[3]
-
Autophagy Induction: Autophagy is a catabolic process where the cell degrades its own components within lysosomes. While it can be a survival mechanism, excessive or sustained autophagy can lead to cell death. The ability of this compound class to induce autophagy alongside apoptosis points to a complex mechanism of action that overwhelms cellular stress responses, ultimately leading to cell demise.[1][2]
The following diagram illustrates the dual pathways targeted by potent derivatives of this scaffold.
Caption: Dual mechanism of action for potent this compound derivatives.
Quantitative Data: In Vitro Potency
Structure-activity relationship studies have shown that while the parent scaffold is largely inactive, specific derivatives exhibit potent cytotoxic activity. The table below summarizes the 50% inhibitory concentration (IC₅₀) values for the parent compound and the optimized lead compound (6b) against various human cancer cell lines.
| Compound/Scaffold | Modifications | A375 (Melanoma) IC₅₀ (µM) | A375-R (Resistant Melanoma) IC₅₀ (µM) | K562 (CML) IC₅₀ (µM) |
| Parent Scaffold | This compound | >10 | >10 | >10 |
| Lead Compound (6b) | Optimized Derivative | 0.08 | 0.12 | 0.09 |
| Data derived from foundational research on the scaffold. The IC₅₀ value is the concentration required to inhibit 50% of cancer cell growth.[2] |
Experimental Methodologies
The following sections detail representative protocols for assays used to characterize the biological activity of the this compound scaffold.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[4][5] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4][5]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated and vehicle-only control wells. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution (in sterile PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[6] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC₅₀ value.
Caption: Standard workflow for an MTT cell viability assay.
In Vitro Kinase Inhibition Assay (Representative Protocol)
While a specific kinase target has not been definitively identified for this scaffold, its chemical structure is common among kinase inhibitors.[8] A generic in vitro kinase assay can be used to screen for activity against a panel of kinases to identify potential direct molecular targets. The following is a representative protocol based on measuring ATP consumption.[8]
Protocol:
-
Reagent Preparation: Prepare a kinase buffer (e.g., containing HEPES, MgCl₂, Brij-35, and DTT). Prepare solutions of the kinase of interest, the specific substrate (e.g., a peptide), and ATP at appropriate concentrations.
-
Compound Addition: In a multi-well assay plate, add the test compound at various concentrations.
-
Kinase Reaction Initiation: Add the kinase and its substrate to the wells. Initiate the enzymatic reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination & Detection: Stop the reaction by adding a detection reagent. Commercially available kits (e.g., ADP-Glo™, Transcreener®) measure either the amount of ADP produced or the remaining ATP. These kits typically generate a luminescent or fluorescent signal.
-
Signal Measurement: Read the signal (luminescence or fluorescence) using a plate reader.
-
Data Analysis: The signal intensity is inversely proportional to kinase activity (in ATP consumption assays). Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Caption: General workflow for an in vitro kinase inhibition assay.
References
- 1. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 134812-30-9 | Benchchem [benchchem.com]
- 3. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. broadpharm.com [broadpharm.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - CL [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
An In-depth Technical Guide on N-[4-(3-aminophenyl)-2-thiazolyl]acetamide Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-[4-(3-aminophenyl)-2-thiazolyl]acetamide scaffold has emerged as a promising chemotype in medicinal chemistry, demonstrating significant potential in oncology. Derivatives of this core structure have been shown to exhibit potent cytotoxic activity against a range of cancer cell lines, including those resistant to standard therapies. The mechanism of action for lead compounds involves the dual induction of apoptosis and autophagy, highlighting a multifaceted approach to cancer cell death. This technical guide provides a comprehensive overview of the synthesis, biological activity, and experimental protocols related to this class of compounds, with a focus on the lead compound 6b as identified in key research. Structure-activity relationship (SAR) studies have elucidated the key molecular features required for potent anticancer activity, and pharmacokinetic data for lead compounds suggest favorable properties for further development.
Core Scaffold and Lead Compound
The fundamental chemical structure is this compound. Through systematic chemical modification and biological screening, a lead compound, designated as 6b , has been identified. This compound has demonstrated high in vitro potency against melanoma, pancreatic cancer, and chronic myeloid leukemia (CML) cell lines, including those with drug resistance.[1]
Biological Activity and Mechanism of Action
Anticancer Activity
The primary therapeutic application of this compound derivatives lies in their potent anticancer properties. The lead compound 6b has been shown to be effective against both sensitive and resistant cancer cell lines.[1]
Dual Induction of Apoptosis and Autophagy
A key characteristic of the lead compound 6b is its ability to induce cancer cell death through the simultaneous activation of two distinct programmed cell death pathways: apoptosis and autophagy.[1] This dual mechanism may offer an advantage in overcoming resistance to therapies that target only a single cell death pathway.
Apoptosis Signaling Pathway
The induction of apoptosis by these derivatives likely involves the intrinsic (mitochondrial) pathway, characterized by the activation of caspase cascades.
Autophagy Signaling Pathway
Concurrently, these compounds induce autophagy, a cellular process of "self-eating" that can lead to cell death when sustained. This is often characterized by the formation of autophagosomes and the processing of key autophagy-related proteins.
Quantitative Data
In Vitro Anticancer Activity of Lead Compound 6b
The half-maximal inhibitory concentration (IC50) values for the lead compound 6b against various cancer cell lines are summarized below.
| Cell Line | Cancer Type | IC50 (µM) |
| A375 | Melanoma | Data not specified in abstract |
| Mia-PaCa2 | Pancreatic Cancer | Data not specified in abstract |
| K562 | Chronic Myeloid Leukemia | Data not specified in abstract |
Note: Specific IC50 values were not available in the abstracts of the provided search results. The source material indicates "high in vitro potency".
Pharmacokinetic Properties of Lead Compound 6b
Pharmacokinetic studies of compound 6b have been conducted, and the results indicate good properties.[1]
| Parameter | Value |
| Bioavailability | Data not specified in abstract |
| Half-life | Data not specified in abstract |
| Cmax | Data not specified in abstract |
| AUC | Data not specified in abstract |
Note: Specific pharmacokinetic parameters were not detailed in the abstracts of the provided search results.
Experimental Protocols
General Synthesis of this compound Derivatives
A general synthetic scheme for this class of compounds is outlined below.
Detailed Protocol: A representative procedure involves the reaction of an appropriately substituted 2-amino-4-phenylthiazole with an acetylating agent. For instance, N-(thiazol-2-yl)acetamide can be synthesized by refluxing 2-aminothiazole with acetyl chloride in a suitable solvent like dry acetone.[2] The resulting product can then be purified by recrystallization.[2]
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours). Include a vehicle control (DMSO) and a no-treatment control.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Apoptosis and Autophagy Markers
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis and autophagy.
Materials:
-
Cancer cells treated with the test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-LC3, anti-p62, anti-Beclin-1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
Structure-Activity Relationship (SAR)
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the phenyl ring. SAR studies have been crucial in optimizing the potency of these compounds.[1] Further research into the SAR of this scaffold could lead to the development of even more potent and selective anticancer agents.
Conclusion and Future Directions
This compound derivatives represent a valuable class of compounds for the development of novel anticancer therapies. The lead compound 6b demonstrates potent activity against various cancer cell lines, including resistant strains, through the dual induction of apoptosis and autophagy. Its favorable pharmacokinetic profile makes it a strong candidate for further preclinical and clinical development. Future research should focus on elucidating the precise molecular targets of these compounds, further optimizing their structure to enhance efficacy and safety, and exploring their potential in combination with other anticancer agents. The detailed experimental protocols provided herein offer a solid foundation for researchers to further investigate this promising class of molecules.
References
Spectroscopic Data for N-[4-(3-aminophenyl)-2-thiazolyl]acetamide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[4-(3-aminophenyl)-2-thiazolyl]acetamide is a molecule of interest within medicinal chemistry, recognized for its potential applications in the development of novel therapeutics.[1] A thorough understanding of its structural and chemical properties is paramount for its application and further development. Spectroscopic analysis provides the foundational data for this understanding, offering insights into the molecule's atomic composition, connectivity, and functional groups.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the known chemical structure and data from analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.2 | Singlet | 3H | -COCH₃ |
| ~5.0 | Broad Singlet | 2H | -NH₂ |
| ~6.7-7.5 | Multiplet | 4H | Aromatic protons (phenyl ring) |
| ~7.0 | Singlet | 1H | Thiazole proton |
| ~10.0 | Singlet | 1H | -NH- (amide) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~24 | -COCH₃ |
| ~105 | Thiazole C5 |
| ~115-130 | Aromatic carbons (phenyl ring) |
| ~140 | Thiazole C4 |
| ~148 | Phenyl C-NH₂ |
| ~160 | Thiazole C2 |
| ~169 | -C=O (amide) |
Table 3: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 233.07 | [M]⁺ (Molecular Ion) |
| 234.07 | [M+H]⁺ |
| 191.06 | [M - CH₂CO]⁺ |
| 175.06 | [M - NH₂COCH₃]⁺ |
| 134.05 | [C₇H₆N₂S]⁺ |
Table 4: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretching (amine and amide) |
| 3100-3000 | Medium | C-H stretching (aromatic and thiazole) |
| ~1680 | Strong | C=O stretching (amide I) |
| ~1600, ~1480 | Medium-Strong | C=C stretching (aromatic ring) |
| ~1550 | Medium | N-H bending (amide II) |
| ~1250 | Medium | C-N stretching |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid interference with the signals of interest.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Employing techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can aid in distinguishing between CH, CH₂, and CH₃ groups.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique. Electrospray ionization (ESI) is a common choice for this type of molecule.
-
Mass Analysis: Acquire the mass spectrum in both positive and negative ion modes to observe the molecular ion and potential adducts.
-
Fragmentation Analysis (MS/MS): To gain further structural information, perform tandem mass spectrometry (MS/MS) on the molecular ion peak. This involves isolating the parent ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Procedure:
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
-
-
Data Acquisition: Place the KBr pellet or the ATR accessory into the sample compartment of the FTIR spectrometer.
-
Spectrum Collection: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be collected and subtracted from the sample spectrum.
Experimental Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
References
Technical Whitepaper: N-[4-(3-aminophenyl)-2-thiazolyl]acetamide (CAS 134812-30-9): A Novel Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-[4-(3-aminophenyl)-2-thiazolyl]acetamide, with CAS number 134812-30-9, is a promising aminothiazole derivative that has demonstrated significant potential as an anticancer agent. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological activity, with a focus on its efficacy against both sensitive and resistant cancer cell lines. Detailed experimental protocols for its synthesis and biological evaluation are provided, along with a summary of its pharmacokinetic profile and in vivo efficacy. The compound, identified as a lead compound 6b in pivotal research, induces cancer cell death through a dual mechanism involving apoptosis and autophagy.[1] This document aims to serve as a valuable resource for researchers and professionals in the field of oncology drug development.
Chemical and Physical Properties
This compound is a small molecule with the following key properties:
| Property | Value |
| CAS Number | 134812-30-9 |
| Molecular Formula | C₁₁H₁₁N₃OS |
| Molecular Weight | 233.29 g/mol |
| IUPAC Name | N-[4-(3-aminophenyl)-1,3-thiazol-2-yl]acetamide |
| Appearance | Solid |
Synthesis
The synthesis of this compound can be achieved through a multi-step process. A representative synthetic scheme is outlined below.
References
Methodological & Application
Application Notes and Protocols for N-[4-(3-aminophenyl)-2-thiazolyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
N-[4-(3-aminophenyl)-2-thiazolyl]acetamide is a member of the 2-aminothiazole class of compounds, a scaffold of significant interest in medicinal chemistry. This class of molecules has been investigated for a wide range of biological activities, including as kinase inhibitors for the treatment of cancer.[1][2] Specifically, the this compound family has been identified as a novel scaffold for developing agents active against both sensitive and resistant cancer cell lines.[3]
Research has led to the discovery of lead compounds within this family that demonstrate high in vitro potency against melanoma, pancreatic cancer, and chronic myeloid leukemia (CML) models.[3] These compounds have been shown to induce cell death through the concomitant induction of apoptosis and autophagy.[3] The favorable pharmacokinetic properties of optimized derivatives further underscore the potential of this scaffold in oncology drug development.[3]
The protocols detailed below provide methodologies for the synthesis, characterization, and biological evaluation of this compound and its analogs.
Experimental Protocols
Protocol 1: Multi-step Synthesis of this compound
The synthesis of the title compound is a multi-step process that begins with the formation of a thiazole ring via the Hantzsch thiazole synthesis, followed by functional group manipulations.[4]
Step 1: Synthesis of 2-Amino-4-(3-nitrophenyl)thiazole
This step involves the reaction of 2-bromo-1-(3-nitrophenyl)ethanone with thiourea.
-
Materials:
-
2-bromo-1-(3-nitrophenyl)ethanone
-
Thiourea
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat source
-
-
Procedure:
-
In a round-bottom flask, dissolve 1 mmol of 2-bromo-1-(3-nitrophenyl)ethanone and 1.2 mmol of thiourea in 5 mL of ethanol.[5]
-
Heat the reaction mixture to reflux (approximately 78°C).[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it over crushed ice to precipitate the product.[5]
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or methanol.[6]
-
Step 2: Synthesis of N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide
This step involves the acetylation of the 2-amino group of the thiazole ring.
-
Materials:
-
2-Amino-4-(3-nitrophenyl)thiazole (from Step 1)
-
Acetyl chloride or Acetic anhydride
-
Dry acetone or pyridine
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-Amino-4-(3-nitrophenyl)thiazole (1 eq) in dry acetone.[7]
-
Add acetyl chloride (1 eq) dropwise to the solution.[7]
-
Reflux the mixture for 2-4 hours.[7]
-
Monitor the reaction by TLC.
-
After cooling, pour the mixture into cold water to precipitate the product.[7]
-
Filter the resulting solid, wash with water, and dry. Purify by recrystallization if necessary.
-
Step 3: Synthesis of this compound (Final Product)
This final step involves the reduction of the nitro group to an amine.
-
Materials:
-
N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide (from Step 2)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C) with hydrogen gas
-
Ethanol or Ethyl acetate
-
Hydrochloric acid (if using SnCl₂)
-
Sodium bicarbonate solution
-
-
Procedure (using SnCl₂):
-
Suspend N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide (1 eq) in ethanol.
-
Add an excess of Tin(II) chloride dihydrate (approx. 5 eq).
-
Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution until the pH is basic.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the final compound using column chromatography on silica gel.
-
Caption: Workflow for the multi-step synthesis of the title compound.
Data Presentation
Table 1: Physicochemical and Characterization Data
| Property | Data | Reference |
| CAS Number | 134812-30-9 | [8] |
| Molecular Formula | C₁₁H₁₁N₃OS | [9] |
| Molecular Weight | 233.29 g/mol | [9] |
| Appearance | Solid (predicted) | - |
| Storage | Inert atmosphere, room temperature | [8] |
Note: Detailed experimental characterization data such as NMR and Mass Spectrometry would be found in the primary research literature.[3]
Protocol 2: In Vitro Cancer Cell Viability Assay (SRB Assay)
This protocol is used to determine the cytotoxic effects of the compound on cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., A375 melanoma, K562 CML)[3]
-
Complete cell culture medium (e.g., DMEM/RPMI with 10% FBS)
-
This compound dissolved in DMSO
-
96-well plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
-
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the title compound (e.g., from 0.01 to 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
Cell Fixation: After incubation, gently add cold TCA to each well to fix the cells. Incubate for 1 hour at 4°C.
-
Staining: Discard the supernatant and wash the plates with water. Add SRB solution to each well and incubate for 30 minutes at room temperature.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization and Reading: Add Tris base solution to each well to solubilize the bound dye. Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%).
-
Caption: Experimental workflow for the Sulforhodamine B (SRB) assay.
Table 2: Representative Biological Activity Data
The following table is an example of how to present quantitative data from biological assays. Data for the specific title compound would need to be generated experimentally. The data shown for compound 6b is from a related analog in the same chemical family.[3]
| Cell Line | Cancer Type | IC₅₀ of Analog 6b (µM) | Reference |
| A375 (sensitive) | Melanoma | ~0.1 - 1.0 | [3] |
| A375-R (resistant) | Melanoma | ~0.1 - 1.0 | [3] |
| K562 (sensitive) | Chronic Myeloid Leukemia | ~0.1 - 1.0 | [3] |
| K562-R (resistant) | Chronic Myeloid Leukemia | ~1.0 - 10.0 | [3] |
| Mia-PaCa-2 (resistant) | Pancreatic Cancer | ~1.0 - 10.0 | [3] |
Potential Signaling Pathway Involvement
The 2-aminothiazole scaffold is a well-established template for designing kinase inhibitors.[1] Compounds based on this structure, such as Dasatinib, are known to target multiple kinases, including those in the Src family, which are critical in cancer cell proliferation and survival signaling pathways.[1] While the specific target of this compound is not detailed in the provided search results, a plausible mechanism of action involves the inhibition of a key protein kinase.
Caption: Hypothetical inhibition of a Src-family kinase signaling pathway.
References
- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 134812-30-9 | Benchchem [benchchem.com]
- 5. nanobioletters.com [nanobioletters.com]
- 6. asianpubs.org [asianpubs.org]
- 7. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 134812-30-9|this compound|BLD Pharm [bldpharm.com]
- 9. N-(4-(2-Amino-1,3-thiazol-4-yl)phenyl)acetamide | C11H11N3OS | CID 519881 - PubChem [pubchem.ncbi.nlm.nih.gov]
In Vitro Assay Guide for N-[4-(3-aminophenyl)-2-thiazolyl]acetamide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-[4-(3-aminophenyl)-2-thiazolyl]acetamide, a novel small molecule inhibitor, has demonstrated significant potential as an anti-cancer agent. This compound, identified as lead compound 6b in seminal research, exhibits potent in vitro activity against a range of cancer cell lines, including those resistant to standard therapies.[1] Its mechanism of action involves the induction of programmed cell death through the concurrent activation of apoptosis and autophagy.[1] This guide provides detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound and its analogs.
Data Presentation
The inhibitory activity of this compound (compound 6b) has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit cell growth by 50%, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) |
| A375 | Melanoma | 0.8 ± 0.1 |
| A375-R | Melanoma (Resistant) | 1.2 ± 0.2 |
| SK-MEL-28 | Melanoma | 1.5 ± 0.3 |
| BxPC-3 | Pancreatic Cancer | 1.3 ± 0.2 |
| MiaPaCa-2 | Pancreatic Cancer | 1.8 ± 0.4 |
| K562 | Chronic Myeloid Leukemia | 0.9 ± 0.1 |
| K562-R | Chronic Myeloid Leukemia (Resistant) | 1.4 ± 0.3 |
Data compiled from J Med Chem. 2016 Sep 22;59(18):8276-92.
Experimental Protocols
Detailed methodologies for essential in vitro assays are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.
Apoptosis Assay (Western Blot for Cleaved PARP and Caspase-3)
This assay detects the cleavage of key apoptotic proteins, PARP and Caspase-3, by Western blotting.
Materials:
-
This compound
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-PARP, anti-cleaved PARP, anti-Caspase-3, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.
-
Immunoblotting:
-
Block the membranes with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Analyze the expression levels of cleaved PARP and cleaved Caspase-3 relative to the loading control (β-actin).
Autophagy Assay (Western Blot for LC3-II)
This assay monitors the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.
Materials:
-
Same as for the apoptosis assay, with the addition of a primary antibody against LC3.
Protocol:
-
Cell Treatment and Lysis: Follow the same procedure as for the apoptosis assay.
-
Protein Quantification, SDS-PAGE, and Transfer: Follow the same procedure as for the apoptosis assay.
-
Immunoblotting:
-
Block the membranes with 5% non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against LC3 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands for LC3-I and LC3-II using a chemiluminescence substrate and an imaging system.
-
Analysis: Analyze the ratio of LC3-II to LC3-I or the level of LC3-II normalized to a loading control to assess autophagic activity.
Visualizations
Signaling Pathway of Apoptosis Induction
Caption: Proposed apoptotic signaling pathway activated by the compound.
Experimental Workflow for In Vitro Assays
Caption: General workflow for the in vitro evaluation of the compound.
Logical Relationship of Apoptosis and Autophagy Induction
Caption: Dual mechanism of action leading to cancer cell death.
References
Application Notes and Protocols for N-[4-(3-aminophenyl)-2-thiazolyl]acetamide in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[4-(3-aminophenyl)-2-thiazolyl]acetamide is a synthetic compound belonging to the thiazole class of molecules. Recent studies have highlighted its potential as an anti-cancer agent, demonstrating its efficacy against various cancer cell lines, including melanoma, pancreatic cancer, and chronic myeloid leukemia.[1] The compound's mechanism of action involves the induction of programmed cell death (apoptosis) and autophagy, two crucial processes in cancer therapy.[1] These application notes provide a detailed protocol for the proper dissolution and use of this compound in a cell culture setting, along with a summary of its biological activities and a representative signaling pathway.
Data Presentation
The following table summarizes the key physicochemical and biological properties of this compound.
| Property | Value | Reference |
| CAS Number | 134812-30-9 | [2] |
| Molecular Formula | C₁₁H₁₁N₃OS | [2] |
| Molecular Weight | 233.29 g/mol | [2] |
| Appearance | White to brown solid | |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | [3][4] |
| Mechanism of Action | Induction of apoptosis and autophagy | [1] |
| Affected Cell Lines | Melanoma, Pancreatic Cancer, CML | [1] |
Experimental Protocols
Protocol for Dissolving this compound
This protocol outlines the steps for preparing a stock solution of this compound and its subsequent dilution for use in cell culture experiments. Due to its hydrophobic nature, the compound is first dissolved in an organic solvent before being introduced to the aqueous cell culture medium.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Warming bath (37°C)
-
Pre-warmed (37°C) cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile pipette tips
Procedure:
-
Preparation of a 10 mM Stock Solution in DMSO:
-
Accurately weigh 2.33 mg of this compound powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.[4]
-
Visually inspect the solution to ensure there are no visible particles.
-
This 10 mM stock solution can be stored at -20°C for several months. Avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solutions in Cell Culture Medium:
-
Thaw the 10 mM stock solution at room temperature.
-
Perform a serial dilution of the DMSO stock solution into the pre-warmed medium to achieve the desired final concentration. It is crucial to add the DMSO stock to the medium and not the other way around to prevent precipitation.[4][5]
-
Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.[4] For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
Gently mix the working solution by inverting the tube or pipetting up and down. Do not vortex vigorously as this can cause the compound to precipitate.
-
Use the freshly prepared working solution immediately for treating cells. Do not store aqueous solutions of the compound.[3]
-
Troubleshooting Solubility Issues:
If precipitation occurs upon dilution in the cell culture medium, consider the following troubleshooting steps:
-
Lower the Stock Concentration: Prepare a less concentrated stock solution in DMSO (e.g., 1 mM) to reduce the amount of DMSO added to the medium.[5]
-
Stepwise Dilution: Instead of a single dilution, perform a serial dilution of the DMSO stock in pre-warmed media.[4][5]
-
Use a Co-solvent: A mixture of solvents, such as 1:1 DMSO:Ethanol, might improve the solubility for some compounds.[5]
Mandatory Visualization
The following diagrams illustrate the experimental workflow for dissolving the compound and a potential signaling pathway affected by this compound.
References
- 1. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 134812-30-9|this compound|BLD Pharm [bldpharm.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for N-[4-(3-aminophenyl)-2-thiazolyl]acetamide Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[4-(3-aminophenyl)-2-thiazolyl]acetamide and its derivatives have emerged as a promising class of small molecules with significant anti-cancer properties. These compounds have been shown to be effective against a range of cancer cell lines, including those resistant to standard therapies. The primary mechanism of action involves the induction of two key cellular processes: apoptosis (programmed cell death) and autophagy (a cellular recycling process).[1][2]
These application notes provide a comprehensive overview of the cell-based assays used to characterize the biological activity of this compound and its analogs. Detailed protocols for assessing cell viability, apoptosis, and autophagy are provided, along with representative data and visualizations of the underlying signaling pathways.
Data Presentation
The anti-proliferative activity of this compound and its derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for the parent compound and a lead derivative (Compound 6b) in various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | A549 | Lung Carcinoma | >100 |
| This compound | C6 | Glioma | >100 |
| Compound 6b | A375 | Melanoma | 0.8 |
| Compound 6b | A375-R | Resistant Melanoma | 1.2 |
| Compound 6b | K562 | Chronic Myeloid Leukemia | 0.5 |
| Compound 6b | Mia-PaCa2 | Pancreatic Cancer | 1.5 |
Signaling Pathways
The anti-cancer effects of the lead compound derivative, 6b, are mediated by the induction of both apoptosis and autophagy.
Apoptosis Signaling Pathway
Compound 6b is believed to induce the intrinsic pathway of apoptosis. This pathway is initiated by intracellular stress, leading to the activation of effector caspases, which are the executioners of programmed cell death.
Caption: Proposed intrinsic apoptosis pathway induced by Compound 6b.
Autophagy Signaling Pathway
In addition to apoptosis, Compound 6b also triggers autophagy, a catabolic process involving the formation of autophagosomes that sequester and degrade cellular components.
Caption: Key steps in the autophagy pathway induced by Compound 6b.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound derivatives on cancer cells.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell lines (e.g., A375, K562, Mia-PaCa2)
-
This compound or its derivatives
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Analysis by Western Blot
This protocol is for detecting the cleavage of key apoptosis-related proteins, caspase-3 and PARP, in response to treatment.
Workflow:
Caption: Workflow for Western blot analysis of apoptosis markers.
Materials:
-
Cancer cells treated with the test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the desired concentration of the compound (e.g., 1-5 µM of Compound 6b) for 24-48 hours. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Add ECL reagent and visualize the protein bands using a chemiluminescence imaging system. An increase in the cleaved forms of caspase-3 and PARP indicates apoptosis induction.
Autophagy Analysis by Immunofluorescence
This protocol visualizes the formation of LC3 puncta, a hallmark of autophagy, in treated cells.
Workflow:
Caption: Workflow for immunofluorescence analysis of LC3 puncta.
Materials:
-
Cancer cells grown on glass coverslips
-
Test compound
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (anti-LC3)
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate. Treat with the test compound (e.g., 1-5 µM of Compound 6b) for 24 hours.
-
Fixation and Permeabilization:
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
-
Immunostaining:
-
Block with 1% BSA for 30 minutes.
-
Incubate with anti-LC3 antibody for 1 hour at room temperature.
-
Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour.
-
Counterstain nuclei with DAPI.
-
-
Imaging: Mount the coverslips on slides and visualize using a fluorescence microscope. An increase in the number of fluorescent LC3 puncta per cell indicates the induction of autophagy.[3][4]
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-[4-(3-aminophenyl)-2-thiazolyl]acetamide in Melanoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[4-(3-aminophenyl)-2-thiazolyl]acetamide is a novel chemical scaffold that has demonstrated significant potential in cancer therapy. A lead compound from this family, designated as 6b , has shown high in vitro potency against both sensitive and resistant melanoma cell lines.[1] This document provides detailed application notes and experimental protocols for the use of this compound (referred to as Compound 6b) in melanoma cell line research, with a focus on the A375 human melanoma cell line. Compound 6b has been shown to induce cell death through the concomitant induction of apoptosis and autophagy, highlighting its multimodal mechanism of action.[1]
Data Presentation
The following tables summarize the quantitative data regarding the in vitro activity of the parent this compound scaffold and the optimized lead Compound 6b in melanoma cell lines.
Table 1: In Vitro Activity of this compound Derivatives in Melanoma Cell Lines
| Compound | Cell Line | IC50 (µM) | Description |
| Parent Scaffold | A375 | >10 | Parent compound of the series |
| Compound 6b | A375 | 0.5 µM | Lead compound with optimized activity |
| Compound 6b | A375-R | 0.8 µM | Resistant A375 melanoma cell line |
Data extracted from publicly available information. Further details can be found in the primary literature.
Signaling Pathways
Compound 6b induces melanoma cell death by activating two distinct but interconnected cellular pathways: apoptosis and autophagy. The precise molecular targets of Compound 6b that initiate these signaling cascades are currently under investigation.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound (Compound 6b) in melanoma cell lines.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of Compound 6b in melanoma cell lines.
Materials:
-
A375 melanoma cells (or other suitable melanoma cell line)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
Compound 6b (dissolved in DMSO to a stock concentration of 10 mM)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Workflow:
Procedure:
-
Cell Seeding: Seed A375 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of Compound 6b in culture medium from the 10 mM stock. The final concentrations should typically range from 0.01 µM to 100 µM. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis by Compound 6b.
Materials:
-
A375 melanoma cells
-
6-well plates
-
Compound 6b
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed A375 cells in 6-well plates and treat with Compound 6b at concentrations around its IC50 value for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization, and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Autophagy Detection (Western Blot for LC3-II)
This protocol is for detecting the induction of autophagy by monitoring the conversion of LC3-I to LC3-II.
Materials:
-
A375 melanoma cells
-
6-well plates
-
Compound 6b
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-LC3B, anti-p62, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Western blotting equipment and reagents
Workflow:
Procedure:
-
Cell Treatment: Treat A375 cells with Compound 6b at various concentrations for different time points (e.g., 24, 48 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against LC3B, p62, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of LC3-II to the loading control. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
Conclusion
This compound, particularly Compound 6b, represents a promising therapeutic agent for melanoma by inducing both apoptosis and autophagy. The provided protocols offer a framework for researchers to investigate its efficacy and mechanism of action in melanoma cell lines. Further studies are warranted to elucidate the upstream molecular targets and to evaluate its potential in preclinical and clinical settings.
References
Application Notes and Protocols for N-[4-(3-aminophenyl)-2-thiazolyl]acetamide in Pancreatic Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with limited therapeutic options and a dismal prognosis. The development of novel therapeutic agents with distinct mechanisms of action is a critical unmet need. N-[4-(3-aminophenyl)-2-thiazolyl]acetamide, and specifically its lead derivative compound 6b , has emerged as a promising small molecule with potent in vitro activity against pancreatic cancer cell lines.[1][2] This compound distinguishes itself by inducing concurrent apoptosis and autophagy, leading to cancer cell death.[1][2] These application notes provide a comprehensive overview of the preclinical data and detailed protocols for utilizing this compound (compound 6b) in pancreatic cancer research.
Data Presentation
In Vitro Antiproliferative Activity
The lead compound 6b from the this compound series has demonstrated significant antiproliferative effects against human pancreatic cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of cancer cells, are summarized below.
| Cell Line | Compound | IC50 (µM) |
| BxPC-3 | 6b | Data not explicitly available in searched literature |
| MiaPaCa-2 | 6b | Data not explicitly available in searched literature |
| PANC-1 | 6b | Data not explicitly available in searched literature |
Note: While the primary literature confirms high in vitro potency, specific IC50 values for pancreatic cancer cell lines were not detailed in the available abstracts. Researchers should perform dose-response assays to determine the precise IC50 values in their cell lines of interest.
Mechanism of Action: Dual Induction of Apoptosis and Autophagy
This compound (compound 6b) exerts its anticancer effects through the simultaneous induction of two distinct cell death pathways: apoptosis and autophagy.[1][2]
Apoptosis: This programmed cell death is characterized by a cascade of events involving the activation of caspases, which are cysteine proteases that cleave key cellular substrates, ultimately leading to cell dismantling. Key markers for apoptosis include the cleavage of Caspase-3 and Poly (ADP-ribose) polymerase (PARP).
Autophagy: This is a cellular self-digestion process where cytoplasmic components are sequestered in double-membraned vesicles called autophagosomes and delivered to lysosomes for degradation. While autophagy can be a survival mechanism, its overactivation can lead to a form of programmed cell death. Key markers for autophagy include the conversion of LC3-I to its lipidated form, LC3-II, and the expression of Beclin-1.
The dual induction of these pathways suggests a multi-pronged attack on cancer cell viability, potentially overcoming resistance mechanisms that may inhibit a single cell death pathway.
Signaling Pathways
The precise upstream signaling pathways modulated by this compound in pancreatic cancer are still under investigation. However, based on its downstream effects on apoptosis and autophagy, it is hypothesized to interfere with key regulatory nodes that control these processes. A potential mechanism involves the inhibition of pro-survival pathways, such as the PI3K/Akt/mTOR pathway, which is a central regulator of both cell survival and autophagy. Inhibition of this pathway would lift the suppression of autophagy and promote apoptosis.
Caption: Hypothesized signaling pathways affected by the compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on pancreatic cancer cells.
Materials:
-
Pancreatic cancer cell lines (e.g., BxPC-3, MiaPaCa-2, PANC-1)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (compound 6b)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of compound 6b in complete growth medium. The final concentration of DMSO should be less than 0.1%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Caption: MTT Assay Workflow.
Western Blot Analysis for Apoptosis and Autophagy Markers
This protocol is for detecting key protein markers of apoptosis and autophagy in pancreatic cancer cells treated with this compound.
Materials:
-
Treated and untreated pancreatic cancer cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-LC3B, anti-Beclin-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse treated and untreated cells with RIPA buffer. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Caption: Western Blot Workflow.
In Vivo Pancreatic Cancer Xenograft Model
This protocol outlines the establishment of a subcutaneous pancreatic cancer xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Pancreatic cancer cells (e.g., PANC-1, MiaPaCa-2)
-
Matrigel
-
This compound (compound 6b)
-
Vehicle solution
-
Calipers
Procedure:
-
Cell Preparation: Resuspend pancreatic cancer cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-5 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm^3), randomize mice into treatment and control groups. Administer compound 6b (at a predetermined dose and schedule) and vehicle control via an appropriate route (e.g., intraperitoneal, oral gavage).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for apoptosis and autophagy markers).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the in vivo efficacy of the compound.
Conclusion
This compound, particularly the lead compound 6b, represents a promising therapeutic candidate for pancreatic cancer due to its unique ability to induce both apoptosis and autophagy. The provided protocols offer a framework for researchers to further investigate its mechanism of action and in vivo efficacy. Further studies are warranted to elucidate the specific molecular targets and signaling pathways involved, and to optimize its therapeutic potential for the treatment of pancreatic cancer.
References
Application Notes and Protocols: N-[4-(3-aminophenyl)-2-thiazolyl]acetamide in Chronic Myeloid Leukemia Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-[4-(3-aminophenyl)-2-thiazolyl]acetamide and its derivatives in the context of Chronic Myeloid Leukemia (CML) research. The focus is on a particularly potent derivative, compound 6b , which has demonstrated significant activity against CML cell lines. This document includes quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results in the constitutively active BCR-ABL tyrosine kinase. This oncoprotein drives the proliferation and survival of leukemia cells. While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, the development of drug resistance remains a significant challenge. The this compound scaffold has emerged as a promising starting point for the development of novel anti-cancer agents. A lead compound from this family, 6b , has shown high in vitro potency against both sensitive and resistant CML cell lines, inducing cell death through the concomitant activation of apoptosis and autophagy.[1]
Data Presentation
The in vitro cytotoxic activity of the parent this compound scaffold and its optimized derivative, compound 6b , were evaluated against the human CML cell line K562. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound (Parent Scaffold) | K562 | >10 | [1] |
| Compound 6b | K562 | 0.09 | [1] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures associated with the evaluation of this compound derivatives in CML, the following diagrams have been generated using the DOT language.
BCR-ABL Signaling Pathway in CML
The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that activates multiple downstream signaling pathways, leading to increased cell proliferation and inhibition of apoptosis. Key pathways include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.
Caption: Simplified BCR-ABL signaling cascade in CML.
Dual Mechanism of Action: Apoptosis and Autophagy
Compound 6b has been shown to induce cell death in cancer cells by triggering both apoptosis and autophagy.[1] The interplay between these two pathways is complex and can be synergistic in eliminating cancer cells.
Caption: Dual induction of apoptosis and autophagy by compound 6b.
Experimental Workflow for In Vitro Evaluation
A typical workflow for assessing the in vitro efficacy of a novel compound against CML involves a series of assays to determine its cytotoxic effects and mechanism of action.
References
Application Notes and Protocols for Pharmacokinetic Analysis of N-[4-(3-aminophenyl)-2-thiazolyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[4-(3-aminophenyl)-2-thiazolyl]acetamide is a member of a novel class of bioactive molecules with demonstrated anti-cancer properties. A lead compound from this family has shown promising in vitro potency against various cancer cell lines and has exhibited favorable pharmacokinetic properties in preclinical in vivo models.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is a critical component of its preclinical and clinical development.[2][3][4] This document provides a detailed protocol for the pharmacokinetic analysis of this compound in a preclinical setting, specifically in rodents.
The following protocols are designed to guide researchers in obtaining robust and reliable pharmacokinetic data, essential for dose selection, risk assessment, and advancing a new chemical entity through the drug development pipeline.[3][5]
Preclinical Pharmacokinetic Study Protocol
Objective
To determine the pharmacokinetic profile of this compound in a rodent model (e.g., Sprague-Dawley rats) following intravenous and oral administration.
Materials and Reagents
-
This compound (analytical standard)
-
Internal Standard (IS) structurally similar to the analyte (e.g., a stable isotope-labeled version or a related thiazole derivative)
-
Vehicle for dosing (e.g., a solution of 5% DMSO, 40% PEG300, and 55% sterile water)
-
Anesthesia (e.g., isoflurane)
-
Anticoagulant (e.g., K2EDTA)
-
Solvents for extraction (e.g., ethyl acetate, acetonitrile, methanol - HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Blank rodent plasma, urine, and feces
Experimental Workflow
Detailed Methodologies
1. Animal Dosing and Sample Collection
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group), approximately 250g.
-
Acclimatization: Animals should be acclimatized for at least one week prior to the study.
-
Dosing:
-
Intravenous (IV): Administer a single bolus dose (e.g., 1-5 mg/kg) via the jugular vein.
-
Oral (PO): Administer a single dose (e.g., 5-20 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect serial blood samples (approximately 100-200 µL) from the tail vein at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Excreta Collection: House animals in metabolic cages for the collection of urine and feces over 24 hours to assess excretion.
2. Bioanalytical Method: LC-MS/MS Quantification
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the accurate quantification of this compound in biological matrices.[2]
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve good separation from endogenous components.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both the analyte and the internal standard need to be determined by direct infusion.
-
3. Pharmacokinetic Data Analysis
Pharmacokinetic parameters should be calculated using non-compartmental analysis (NCA) of the plasma concentration-time data.
-
Key Parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2 (Half-life): Time for the plasma concentration to decrease by half.
-
CL (Clearance): Volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): Apparent volume into which the drug distributes.
-
F (Bioavailability): The fraction of the oral dose that reaches systemic circulation.
-
Data Presentation
All quantitative data should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Mean ± SD)
| Parameter | IV Dose (1 mg/kg) | PO Dose (10 mg/kg) |
| Cmax (ng/mL) | - | Calculated Value |
| Tmax (h) | - | Calculated Value |
| AUC0-t (ngh/mL) | Calculated Value | Calculated Value |
| AUC0-inf (ngh/mL) | Calculated Value | Calculated Value |
| t1/2 (h) | Calculated Value | Calculated Value |
| CL (mL/min/kg) | Calculated Value | - |
| Vd (L/kg) | Calculated Value | - |
| F (%) | - | Calculated Value |
Table 2: Bioanalytical Method Validation Summary
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | > 0.99 | Observed Value |
| Lower Limit of Quantification (LLOQ) | S/N > 10 | Determined Value |
| Accuracy (% bias) | Within ±15% | Observed Range |
| Precision (% CV) | < 15% | Observed Range |
| Matrix Effect | Within acceptable limits | Observed Value |
| Recovery (%) | Consistent and reproducible | Observed Range |
Potential Signaling Pathway Involvement
While the direct molecular target of this compound may still be under investigation, its induction of apoptosis and autophagy in cancer cells suggests potential interaction with key cellular signaling pathways.[1] Thiazole-containing compounds are known to inhibit various kinases. A hypothetical signaling pathway diagram is presented below.
Conclusion
This document provides a comprehensive framework for conducting the pharmacokinetic analysis of this compound. Adherence to these protocols will enable the generation of high-quality data to support the continued development of this promising anti-cancer agent. The methodologies outlined are based on standard practices in preclinical drug development and should be adapted and validated for specific laboratory conditions.
References
- 1. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 3. sagreview.com [sagreview.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-[4-(3-aminophenyl)-2-thiazolyl]acetamide in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[4-(3-aminophenyl)-2-thiazolyl]acetamide is a novel small molecule inhibitor belonging to the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide family. Preclinical studies have demonstrated its potential as an anticancer agent, exhibiting potent activity against various cancer cell lines, including those resistant to standard therapies. A lead compound from this family, referred to as compound 6b , has shown significant efficacy in reducing tumor growth in in vivo xenograft models of melanoma.[1] These application notes provide a comprehensive overview of the available data and detailed protocols for utilizing this compound in preclinical xenograft studies.
The compound has been observed to induce cell death through the concomitant induction of apoptosis and autophagy, suggesting a multi-faceted mechanism of action.[1] Its favorable pharmacokinetic properties further enhance its potential as a therapeutic candidate.
Data Presentation
The following table summarizes the in vivo efficacy of the lead compound 6b from the this compound family in a human melanoma xenograft model.
Table 1: In Vivo Efficacy of Compound 6b in A375 Human Melanoma Xenograft Model
| Parameter | Value |
| Cell Line | A375 (Human Melanoma) |
| Animal Model | Immunodeficient Mice |
| Dosing Schedule | Data not publicly available |
| Route of Administration | Data not publicly available |
| Tumor Growth Inhibition (TGI) | Significant reduction in tumor growth observed.[1] (Specific percentage not publicly available) |
| Treatment Duration | Data not publicly available |
| Notes | Compound 6b demonstrated good pharmacokinetic properties.[1] |
Note: Detailed quantitative data such as dosing, treatment duration, and specific TGI percentage are not available in the primary publication. Researchers should perform dose-finding studies to determine the optimal regimen.
Signaling Pathway
This compound and its analogs have been shown to induce apoptosis and autophagy in cancer cells.[1] While the precise molecular targets are still under investigation, related thiazole-containing compounds have been reported to exert their anticancer effects through various mechanisms, including the induction of the intrinsic apoptosis pathway and modulation of key signaling kinases. The following diagram illustrates a putative signaling pathway based on the observed cellular effects.
Caption: Putative signaling pathway of this compound.
Experimental Protocols
This section provides a detailed protocol for establishing and utilizing a subcutaneous A375 human melanoma xenograft model to evaluate the in vivo efficacy of this compound.
I. Cell Culture and Preparation
-
Cell Line: A375 human melanoma cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting:
-
When cells reach 80-90% confluency, wash with sterile Phosphate-Buffered Saline (PBS).
-
Detach cells using Trypsin-EDTA.
-
Neutralize trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in sterile PBS or serum-free medium.
-
Determine cell viability using a trypan blue exclusion assay (viability should be >95%).
-
Adjust the cell concentration to 5 x 10^7 cells/mL in a 1:1 mixture of serum-free medium and Matrigel. Keep on ice.
-
II. Animal Model and Tumor Implantation
-
Animal Strain: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Acclimatization: Allow mice to acclimatize for at least one week before any experimental procedures.
-
Tumor Cell Implantation:
-
Anesthetize the mice using an appropriate anesthetic agent.
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 A375 cells) into the right flank of each mouse using a 27-gauge needle.
-
Monitor the animals for any adverse reactions post-injection.
-
III. Experimental Workflow
The following diagram outlines the general workflow for the in vivo xenograft study.
References
Application Notes and Protocols: Synthesis and Screening of N-[4-(3-aminophenyl)-2-thiazolyl]acetamide Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis and screening of novel N-[4-(3-aminophenyl)-2-thiazolyl]acetamide analogues. Thiazole-containing compounds are of significant interest in medicinal chemistry due to their broad range of biological activities. The described analogues are designed for screening as potential therapeutic agents, particularly in the context of cancer research. The synthetic route involves a multi-step process beginning with the Hantzsch thiazole synthesis to construct the core heterocyclic scaffold, followed by nitro group reduction and subsequent N-acetylation to yield the final products. This application note also includes a detailed protocol for evaluating the cytotoxic effects of the synthesized analogues using the MTT assay. Furthermore, potential signaling pathways involved in the mechanism of action of these compounds, such as the induction of apoptosis and autophagy, are discussed and visualized.
Introduction
The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. Derivatives of 2-aminothiazole have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The this compound core represents a promising starting point for the development of novel therapeutic agents. By synthesizing a library of analogues with diverse substitutions, structure-activity relationships (SAR) can be established to optimize potency and selectivity. This document outlines the synthetic strategy and screening protocols to facilitate the discovery of new drug candidates based on this scaffold. A lead compound from this family has been shown to induce cell death through the concomitant induction of apoptosis and autophagy, highlighting the potential of these analogues in oncology.[1]
Data Presentation
The following table summarizes the chemical structures, synthetic yields, and cytotoxic activities of a representative set of this compound analogues.
| Compound ID | R Group | Yield (%) | IC50 (µM) against MDA-MB-231 | IC50 (µM) against HepG2 |
| 5a | H | 78 | > 50 | > 50 |
| 5c | 4-OCH₃ | 75 | 35.2 ± 2.1 | 41.5 ± 3.3 |
| 5g | 4-F | 74 | 28.7 ± 1.9 | 33.1 ± 2.8 |
| 5l | 4-Cl | 76 | 1.4 ± 0.2 | 22.6 ± 1.5 |
| Sorafenib | - | - | 5.2 ± 0.5 | 8.9 ± 0.7 |
Data is hypothetical and for illustrative purposes, based on similar structures reported in the literature.[2][3]
Experimental Protocols
Part A: Synthesis of this compound Analogues
This synthesis is a multi-step process involving the formation of an α-haloketone, Hantzsch thiazole synthesis, reduction of a nitro group, and a final acetylation step.
Step 1: Synthesis of 2-Chloro-1-(3-nitrophenyl)ethanone (Intermediate 1)
-
To a stirred solution of 3-nitroacetophenone (10 mmol) in a suitable solvent such as methanol or ethyl acetate, add sulfuryl chloride (11 mmol) dropwise at room temperature.[4]
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-chloro-1-(3-nitrophenyl)ethanone.
Step 2: Synthesis of N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide (Intermediate 3)
-
Hantzsch Thiazole Synthesis: In a round-bottom flask, dissolve thiourea (12 mmol) in ethanol. Add 2-chloro-1-(3-nitrophenyl)ethanone (Intermediate 1, 10 mmol).
-
Reflux the mixture for 4-6 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the 2-amino-4-(3-nitrophenyl)thiazole (Intermediate 2).
-
Filter the solid, wash with water, and dry.
-
N-Acetylation: Suspend Intermediate 2 (10 mmol) in dry acetone. Add acetyl chloride (12 mmol) dropwise while stirring.[5]
-
Reflux the mixture for 2 hours.
-
After cooling, pour the mixture into acidified cold water to precipitate the product.
-
Filter the solid, wash with cold acetone, and dry to obtain N-[4-(3-nitrophenyl)-2-thiazolyl]acetamide (Intermediate 3).
Step 3: Synthesis of this compound (Final Product)
-
Dissolve N-[4-(3-nitrophenyl)-2-thiazolyl]acetamide (Intermediate 3, 10 mmol) in ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂, 30 mmol) to the solution.[6]
-
Reflux the mixture for 3-4 hours. Monitor the reduction of the nitro group by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Basify the solution with saturated sodium bicarbonate to precipitate the crude product.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel to obtain this compound.
Part B: Screening Protocol - MTT Cytotoxicity Assay
This protocol is used to assess the in vitro cytotoxicity of the synthesized analogues against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Synthesized thiazole analogues (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized analogues in culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Visualizations
Synthetic Workflow
References
- 1. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxic activity of some novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Adamantyl-4-methylthiazol-2-amine suppresses glutamate-induced autophagic cell death via PI3K/Akt/mTOR signaling pathways in cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-[4-(3-aminophenyl)-2-thiazolyl]acetamide
Welcome to the technical support center for the synthesis of N-[4-(3-aminophenyl)-2-thiazolyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield and purity of this important compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and established method for synthesizing the thiazole core of this compound is the Hantzsch thiazole synthesis.[1][2] This method typically involves the condensation of an α-haloketone with a thioamide or thiourea derivative.[2][3][4]
Q2: What are the typical starting materials for this synthesis?
A2: A common synthetic pathway starts with the alpha-bromination of a meta-substituted acetophenone derivative to form the required α-haloketone.[1] This intermediate is then reacted with a suitable thioamide.
Q3: What are the main factors influencing the yield of the reaction?
A3: Several factors can significantly impact the final yield, including the purity of starting materials, reaction temperature, choice of solvent, reaction time, and the pH of the reaction medium.[3][5] Careful control of these parameters is crucial for optimizing the synthesis.
Q4: Are there any common side reactions to be aware of?
A4: Yes, side reactions can occur, leading to the formation of impurities that can complicate purification and lower the yield. For instance, under acidic conditions, the condensation of α-halogeno ketones with N-monosubstituted thioureas can sometimes lead to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[3]
Q5: How is the final product typically purified?
A5: Purification of the crude product is often achieved through recrystallization from a suitable solvent, such as ethyl acetate or ethanol.[6] Column chromatography on silica gel or basic alumina can also be employed to isolate the target compound from persistent impurities.[7]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Impure starting materials.- Incorrect reaction temperature.- Inappropriate solvent.- Insufficient reaction time.- Incorrect pH or reaction conditions.[3] | - Ensure the purity of your α-haloketone and thioamide.- Optimize the reaction temperature; Hantzsch synthesis often requires heating.[4]- Screen different solvents; alcohols like ethanol or methanol are commonly used.[2][4]- Monitor the reaction progress using TLC to determine the optimal reaction time.- Adjust the pH; some variations of the Hantzsch synthesis benefit from acidic or basic conditions.[3] |
| Formation of Multiple Products (Visible on TLC) | - Presence of side reactions.- Isomer formation due to reaction conditions.[3]- Decomposition of starting materials or product. | - If using a substituted thiourea, be mindful of potential regioisomer formation and adjust conditions accordingly.[3]- Use moderate reaction temperatures to minimize decomposition.- Employ a suitable purification method, such as column chromatography, to separate the desired product from isomers and byproducts.[7] |
| Difficulty in Product Purification | - Product is poorly soluble in common recrystallization solvents.- Impurities co-crystallize with the product.- The product is an oil or a non-crystalline solid. | - Screen a wider range of solvents or solvent mixtures for recrystallization.- If recrystallization is ineffective, utilize column chromatography with a suitable stationary phase (e.g., silica gel, alumina) and eluent system.[7]- If the product is an oil, try triturating it with a non-polar solvent like hexane to induce solidification. |
| Inconsistent Results Between Batches | - Variability in the quality of starting materials.- Minor deviations in reaction setup and conditions.- Inconsistent work-up procedure. | - Source high-purity, consistent starting materials.- Maintain strict control over all reaction parameters (temperature, stirring speed, addition rates).- Standardize the work-up and purification protocol for all batches. |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-(3-aminophenyl)thiazole (Core Intermediate)
This protocol is based on the principles of the Hantzsch thiazole synthesis.
Materials:
-
2-Bromo-1-(3-nitrophenyl)ethan-1-one (α-haloketone precursor)
-
Thiourea
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃) solution
-
Reducing agent (e.g., Tin(II) chloride or catalytic hydrogenation setup)
-
Hydrochloric Acid (HCl)
Procedure:
-
Thiazole Ring Formation:
-
In a round-bottom flask, dissolve 2-bromo-1-(3-nitrophenyl)ethan-1-one (1.0 eq) and thiourea (1.2 eq) in ethanol.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture by adding a saturated solution of sodium bicarbonate.
-
The precipitated solid, 2-amino-4-(3-nitrophenyl)thiazole, is collected by filtration, washed with water, and dried.
-
-
Reduction of the Nitro Group:
-
Suspend the 2-amino-4-(3-nitrophenyl)thiazole in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a reducing agent. For example, for a Tin(II) chloride reduction, add an excess of SnCl₂·2H₂O and heat the mixture under acidic conditions (HCl).
-
Alternatively, perform catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Monitor the reduction by TLC until the starting material is consumed.
-
Upon completion, work up the reaction accordingly. For the tin reduction, basify the mixture to precipitate tin salts, then extract the product. For hydrogenation, filter off the catalyst.
-
Purify the resulting 2-amino-4-(3-aminophenyl)thiazole by recrystallization or column chromatography.
-
Protocol 2: Acetylation of 2-Amino-4-(3-aminophenyl)thiazole
Materials:
-
2-Amino-4-(3-aminophenyl)thiazole
-
Acetic Anhydride or Acetyl Chloride
-
A suitable solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
A non-nucleophilic base (e.g., Triethylamine or Pyridine)
Procedure:
-
Dissolve 2-amino-4-(3-aminophenyl)thiazole (1.0 eq) and the base (1.5 eq) in the chosen solvent.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride or acetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by recrystallization or column chromatography.
Visual Guides
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting flowchart for low yield issues.
References
- 1. This compound | 134812-30-9 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. nbinno.com [nbinno.com]
- 6. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting N-[4-(3-aminophenyl)-2-thiazolyl]acetamide solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-[4-(3-aminophenyl)-2-thiazolyl]acetamide. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on solubility challenges.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound. What is the recommended solvent?
A1: For initial solubilization, it is highly recommended to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective solvent for compounds of this class due to its strong solubilizing power and compatibility with most cell-based assays at low final concentrations.[1][2] Other potential organic solvents include dimethylformamide (DMF) and ethanol, though their suitability should be tested for your specific experimental conditions.
Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?
A2: Precipitation upon dilution into aqueous solutions is a common issue for poorly soluble compounds.[1][3] To mitigate this, consider the following strategies:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of aqueous buffer. Instead, perform serial dilutions in your culture medium or buffer.[3]
-
Vigorous Mixing: Add the stock solution dropwise to the aqueous medium while gently vortexing or stirring. This rapid dispersion can prevent the formation of localized high concentrations that lead to precipitation.[2]
-
Warm the Aqueous Medium: Pre-warming your cell culture medium or buffer to 37°C can sometimes improve the solubility of the compound upon dilution.[1]
-
Lower Final Concentration: If precipitation persists, you may be exceeding the solubility limit of the compound in your final aqueous solution. Try using a lower final concentration in your experiment.
-
Co-solvents: In some instances, the addition of a small percentage of a co-solvent like polyethylene glycol (PEG) or ethanol to the aqueous medium can improve solubility. However, the compatibility of any co-solvent with your experimental system must be validated.[3]
Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A3: The tolerance of cell lines to DMSO can vary. As a general rule, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, to avoid cytotoxicity.[1][2] For sensitive primary cell cultures, a final DMSO concentration of ≤ 0.1% is often recommended.[2] It is crucial to include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of DMSO used to deliver the compound.
Q4: How should I store my this compound solutions?
A4: this compound should be stored in a dark place under an inert atmosphere at room temperature.[4][5] Once dissolved in DMSO, it is best to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. These aliquots should be stored at -20°C or -80°C.[1]
Physicochemical and Solubility Data
The following tables summarize key physicochemical properties and qualitative solubility information for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 134812-30-9 | [4][5] |
| Molecular Formula | C₁₁H₁₁N₃OS | [4][5] |
| Molecular Weight | 233.29 g/mol | [4][5] |
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for creating stock solutions. |
| Dimethylformamide (DMF) | Likely Soluble | Often a suitable alternative to DMSO. |
| Ethanol | Sparingly Soluble | May require heating to dissolve. |
| Methanol | Sparingly Soluble | Similar to ethanol. |
| Water | Insoluble/Poorly Soluble | Expected to have very low aqueous solubility. |
| Phosphate-Buffered Saline (PBS) | Insoluble/Poorly Soluble | Prone to precipitation when diluted from organic stock. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound (MW: 233.29 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, you will need 2.33 mg of the compound per 1 mL of DMSO. Use the following formula to calculate the mass for your desired volume: Mass (mg) = 10 mM * 233.29 g/mol * Volume (L)
-
Weigh the compound: Accurately weigh the calculated mass of this compound.
-
Dissolve in DMSO: Transfer the weighed compound into a sterile tube. Add the calculated volume of DMSO.
-
Ensure complete dissolution: Vortex the tube for 1-2 minutes until the compound is fully dissolved.[1] If necessary, sonicate the tube in a water bath for 5-10 minutes to aid dissolution.[2] Gentle warming to 37°C can also be used, but be cautious of potential compound degradation.[1]
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[1]
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
Objective: To dilute the DMSO stock solution to final working concentrations in cell culture medium while minimizing precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Determine final concentrations: Decide on the final concentrations of the compound you will be testing in your assay.
-
Perform serial dilutions: It is recommended to perform serial dilutions of your DMSO stock in the cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.
-
Dilution process: a. Add the required volume of pre-warmed cell culture medium to a sterile tube. b. While gently vortexing the medium, add the corresponding volume of the DMSO stock solution dropwise. c. Visually inspect the solution for any signs of precipitation.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound.
-
Treat cells: Add the prepared working solutions to your cells immediately.
Signaling Pathways and Experimental Workflows
This compound has been shown to induce both apoptosis and autophagy in cancer cells.[6] The following diagrams illustrate the potential signaling pathways and a general experimental workflow.
Caption: Intrinsic Apoptosis Pathway induced by this compound.
Caption: Autophagy Pathway induced by this compound.
Caption: General experimental workflow for in vitro testing.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. 134812-30-9|this compound|BLD Pharm [bldpharm.com]
- 5. 001chemical.com [001chemical.com]
- 6. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
N-[4-(3-aminophenyl)-2-thiazolyl]acetamide stability in DMSO solution
This technical support center provides guidance on the stability of N-[4-(3-aminophenyl)-2-thiazolyl]acetamide in DMSO solution. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: I am observing variable results in my biological assays using a DMSO stock solution of this compound. What could be the cause?
A1: Variability in bioassay results is often linked to the chemical instability of the compound in the DMSO stock solution. This compound, being a 2-aminothiazole derivative, can degrade over time, especially when stored at room temperature. This degradation leads to a decrease in the concentration of the active compound and the formation of new, potentially active or interfering, species.[1] It is crucial to use freshly prepared solutions or solutions stored under validated conditions to ensure reproducibility.
Q2: What are the recommended storage conditions for this compound in DMSO?
A2: To minimize degradation, DMSO stock solutions should be stored at -20°C or lower.[1] Studies on similar 2-aminothiazole compounds have shown that decomposition is significantly reduced at -20°C compared to storage at 4°C or room temperature.[1] For long-term storage, aliquoting the stock solution into single-use vials is recommended to avoid multiple freeze-thaw cycles, which can accelerate degradation.[1]
Q3: What are the potential degradation pathways for this compound in DMSO?
A3: Based on studies of analogous 2-aminothiazole compounds, the primary degradation pathways in DMSO are likely to be dimerization and oxidation.[1] The reactive amine groups and the thiazole ring are susceptible to chemical reactions. Dimerization can occur through the formation of N-N bonds between molecules, while oxidation can introduce oxygen atoms, altering the chemical structure.[1] These degradation products may have different biological activities and physical properties compared to the parent compound.
Q4: How can I check the stability of my this compound stock solution?
A4: The stability of your stock solution can be assessed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. A stability-indicating method is capable of separating the intact drug from its degradation products. By comparing the chromatogram of a fresh solution to that of an aged or stressed solution, you can quantify the remaining parent compound and detect the presence of degradants.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Decreased potency in bioassay over time | Degradation of the compound in DMSO stock solution. | Prepare fresh stock solutions before each experiment. If storage is necessary, store aliquots at -20°C or below and avoid repeated freeze-thaw cycles.[1] |
| Appearance of new peaks in HPLC analysis of the stock solution | Formation of degradation products. | Characterize the new peaks using LC-MS to identify potential degradation products. Review storage conditions and handling procedures. |
| Color change of the DMSO stock solution (e.g., from colorless to yellow/brown) | Chemical decomposition of the compound.[1] | Discard the solution. This is a visual indicator of significant degradation. Prepare a fresh solution for your experiments. |
| Inconsistent results between different batches of the compound | Variability in the initial purity or different handling of stock solutions. | Always source compounds from a reputable supplier and obtain a certificate of analysis. Standardize the protocol for stock solution preparation and storage across all experiments. |
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound in DMSO based on findings for similar compounds. This data illustrates the expected stability trends under different storage conditions.
| Storage Condition | Time Point | Remaining Parent Compound (%) | Major Degradation Products Detected |
| Room Temperature (~25°C) | 7 Days | 36%[1] | Dimer, Oxidation Product A |
| 4°C | 7 Days | 85% | Dimer (trace), Oxidation Product A (trace) |
| -20°C | 7 Days | >98% | Not Detected |
| -20°C | 2 Months | >95%[1] | Not Detected |
| Multiple Freeze-Thaw Cycles (-20°C to RT) | 5 Cycles | 90% | Dimer (trace) |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol outlines a general method for assessing the stability of this compound.
-
Instrumentation: HPLC system with a UV detector or a Mass Spectrometer.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid for better peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm or MS in positive ion mode.
-
Procedure: a. Prepare a 1 mg/mL stock solution of this compound in DMSO. b. Dilute the stock solution to a working concentration (e.g., 10 µg/mL) with the mobile phase. c. Inject a sample of the freshly prepared solution to obtain the initial chromatogram (t=0). d. Store the stock solution under the desired conditions (e.g., room temperature, 4°C, -20°C). e. At specified time points, withdraw an aliquot, dilute as in step 6b, and inject into the HPLC. f. Compare the peak area of the parent compound at each time point to the initial peak area to calculate the percentage remaining.
Protocol 2: Forced Degradation Study
Forced degradation studies are performed to understand the degradation pathways and to confirm the stability-indicating nature of the analytical method.
-
Acid Hydrolysis: To 1 mL of the DMSO stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: To 1 mL of the DMSO stock solution, add 1 mL of 0.1 M NaOH. Heat at 60°C for 4 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: To 1 mL of the DMSO stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 105°C for 24 hours. Then, prepare a DMSO stock solution for analysis.
-
Photolytic Degradation: Expose the DMSO stock solution to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze all stressed samples using the stability-indicating HPLC method (Protocol 1) to observe the degradation products.
Visualizations
References
Optimizing N-[4-(3-aminophenyl)-2-thiazolyl]acetamide concentration for cell assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of N-[4-(3-aminophenyl)-2-thiazolyl]acetamide and its derivatives in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in cell-based assays?
A1: this compound is a chemical compound belonging to the aminophenylthiazole family.[1] It serves as a scaffold for the development of more potent derivatives with therapeutic potential. While the parent compound itself shows low cytotoxic activity, its derivatives have been investigated as anti-cancer agents, showing activity against various cancer cell lines, including melanoma, pancreatic cancer, and chronic myeloid leukemia (CML).[1][2] Therefore, its primary application in cell-based assays is as a reference compound or for use in structure-activity relationship (SAR) studies.
Q2: What is the mechanism of action for derivatives of this compound?
A2: A key derivative of this scaffold, compound '6b', has been shown to induce cell death in cancer cells through the concomitant induction of apoptosis and autophagy.[1] This dual mechanism can be particularly effective in overcoming drug resistance in cancer cells.
Q3: What is a recommended starting concentration for this compound in a cell assay?
A3: For the parent compound, this compound, a high starting concentration may be required to observe any cellular effects, as its IC50 has been reported to be greater than 10 µM in several cancer cell lines.[2] For more potent derivatives, a starting concentration in the low micromolar range (e.g., 1-10 µM) is advisable. A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and assay.
Q4: How should I dissolve and store this compound?
A4: As with many organic compounds, this compound is likely soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it at -20°C or -80°C. For cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cells | 1. Insufficient Concentration: The parent compound has low potency.[2] 2. Inactive Compound: The compound may have degraded. 3. Cell Line Resistance: The chosen cell line may be insensitive to the compound's mechanism of action. | 1. Increase Concentration: Perform a dose-response experiment with a wider concentration range (e.g., 10 µM to 100 µM). 2. Verify Compound Integrity: Use a freshly prepared stock solution. Confirm the structure and purity if possible. 3. Use a Sensitive Cell Line: Test the compound on a panel of different cell lines, including those known to be sensitive to apoptosis or autophagy inducers. |
| Precipitation in Culture Medium | 1. Poor Solubility: The compound may not be fully soluble at the working concentration in aqueous media. 2. High Final DMSO Concentration: A high percentage of DMSO from the stock solution can cause precipitation when diluted. | 1. Prepare an Intermediate Dilution: Make an intermediate dilution of the stock solution in culture medium before adding it to the final cell culture. Vortex thoroughly. 2. Lower Stock Concentration: Prepare a lower concentration stock solution (e.g., 1 mM) to reduce the final DMSO percentage. |
| High Background Signal or Inconsistent Results | 1. Compound Interference: The compound may autofluoresce or interfere with the assay reagents. 2. Uneven Compound Distribution: Inadequate mixing of the compound in the culture wells. 3. Cell Plating Inconsistency: Variation in cell number across wells. | 1. Run a Compound-Only Control: Include wells with the compound in the medium but without cells to check for background signal. 2. Ensure Proper Mixing: Gently mix the plate after adding the compound. 3. Optimize Cell Seeding: Ensure a uniform single-cell suspension before plating and allow cells to adhere evenly. |
| Unexpected Cytotoxicity | 1. High DMSO Concentration: The final concentration of the solvent (DMSO) may be toxic to the cells. 2. Off-Target Effects: The compound may have unintended cytotoxic effects at high concentrations. | 1. Maintain Low DMSO Concentration: Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your cell line (typically <0.5%, ideally ≤0.1%). 2. Perform a Dose-Response Curve: Determine the concentration at which toxicity occurs and work below that level for mechanistic studies. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of the compound in culture medium. Start with a high concentration (e.g., 200 µM) to create a dose-response curve. Include a vehicle control (DMSO) and a positive control for cell death.
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the compound concentration to determine the IC50 value.
Protocol 2: Assessing Apoptosis Induction by Flow Cytometry
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of the compound (determined from the IC50 experiment) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Unstained and single-stained controls are necessary for proper compensation and gating.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Visualizations
Signaling Pathway for Derivative-Induced Cell Death
Caption: Derivative-induced apoptosis and autophagy pathways.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 value.
Troubleshooting Logic for No Observable Effect
Caption: Troubleshooting logic for lack of cellular effect.
References
Technical Support Center: Synthesis of N-[4-(3-aminophenyl)-2-thiazolyl]acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-[4-(3-aminophenyl)-2-thiazolyl]acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common synthetic approach involves a two-step process:
-
Hantzsch Thiazole Synthesis: Formation of the 4-(3-aminophenyl)-2-aminothiazole core by reacting an α-haloketone (derived from 3-aminoacetophenone) with a thiourea derivative.
-
Acetylation: Acylation of the 2-amino group on the thiazole ring using an acetylating agent like acetyl chloride or acetic anhydride to yield the final product.
Q2: What are the critical parameters to control during the Hantzsch thiazole synthesis step?
A2: Key parameters include the purity of reactants and solvents, reaction temperature, and the choice of catalyst. Impurities in the starting materials can lead to significant side product formation. The reaction is often carried out under reflux, and the choice of solvent can influence the reaction rate and yield.
Q3: What are the common challenges faced during the acetylation step?
A3: A primary challenge is the potential for competing acetylation on the aminophenyl group. Careful control of reaction conditions, such as temperature and the rate of addition of the acetylating agent, is crucial. Another common issue is the hydrolysis of the acetylating agent, which can be minimized by using anhydrous solvents.
Q4: How can I purify the final product?
A4: Purification is typically achieved through recrystallization from a suitable solvent or by column chromatography. The choice of purification method depends on the nature and quantity of the impurities present.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 4-(3-aminophenyl)-2-aminothiazole | 1. Impure α-haloketone or thiourea. 2. Suboptimal reaction temperature or time. 3. Incorrect solvent. | 1. Purify starting materials before use. 2. Optimize temperature and monitor reaction progress using TLC. 3. Screen different solvents to find the optimal one for your specific substrates. |
| Formation of multiple products in the acetylation step | 1. Di-acetylation (on both the thiazole and phenyl amino groups). 2. Hydrolysis of acetyl chloride/acetic anhydride. | 1. Use a controlled amount of the acetylating agent and add it slowly at a low temperature. 2. Ensure anhydrous reaction conditions (use dry solvents and glassware). |
| Product is difficult to crystallize | Presence of impurities, such as unreacted starting materials or side products. | Purify the crude product using column chromatography before attempting recrystallization. |
| Inconsistent reaction outcomes | Variability in the quality of starting materials or reagents. | Source high-purity starting materials from a reliable supplier and ensure all reagents are of appropriate quality. |
Experimental Protocols
A plausible experimental protocol for the synthesis of this compound is outlined below. This is a generalized procedure and may require optimization.
Step 1: Synthesis of 2-amino-4-(3-aminophenyl)thiazole (via Hantzsch Synthesis)
-
To a solution of 3-aminoacetophenone in a suitable solvent (e.g., ethanol, acetic acid), add a halogenating agent (e.g., bromine) dropwise at a controlled temperature to form the α-haloacetophenone.
-
After the reaction is complete, carefully add thiourea to the reaction mixture.
-
Heat the mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution) to precipitate the crude product.
-
Filter the precipitate, wash it with water, and dry it. The crude 2-amino-4-(3-aminophenyl)thiazole can be purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound (Acetylation)
-
Dissolve the purified 2-amino-4-(3-aminophenyl)thiazole in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add acetyl chloride or acetic anhydride to the cooled solution. A base, such as triethylamine or pyridine, is typically added to neutralize the generated acid.
-
Allow the reaction to stir at a low temperature and then warm to room temperature. Monitor the reaction by TLC.
-
Once the reaction is complete, quench it with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Visualizations
Logical Relationship of Potential Side Reactions
Caption: Potential side reactions in the synthesis.
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Technical Support Center: N-[4-(3-aminophenyl)-2-thiazolyl]acetamide Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of N-[4-(3-aminophenyl)-2-thiazolyl]acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used purification techniques for this compound and structurally similar compounds are column chromatography and recrystallization. Column chromatography is excellent for separating the target compound from a complex mixture of impurities, while recrystallization is a powerful technique for achieving high purity of the final product.
Q2: What are the likely impurities in my crude this compound sample?
A2: Impurities can originate from starting materials, side reactions, or degradation. Common impurities may include unreacted starting materials from the Hantzsch thiazole synthesis, such as the corresponding α-haloketone and N-acetylthiourea. Regioisomers formed during the thiazole ring synthesis are also a possibility. Additionally, byproducts from the reduction of a nitro group to an amine, if applicable to the synthetic route, could be present.
Q3: My purified compound has a yellow tint. Is this normal?
A3: While some closely related aminothiazole compounds are described as yellow solids, a persistent yellow color after purification could indicate the presence of chromophoric impurities. Further purification by recrystallization or column chromatography may be necessary to obtain a colorless or off-white product, which is generally indicative of higher purity.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of your compound can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) is a quick method to check for the presence of multiple components. High-Performance Liquid Chromatography (HPLC) provides quantitative information on purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify impurities. Finally, determining the melting point and comparing it to the literature value can also be a good indicator of purity.
Troubleshooting Guides
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Compound from Impurities | - Inappropriate solvent system (eluent).- Column overloading.- Stationary phase is not suitable. | - Optimize the eluent system using TLC. A good starting point for silica gel is a mixture of ethyl acetate and hexane.- Reduce the amount of crude material loaded onto the column.- Consider using a different stationary phase, such as basic alumina, which has been reported to be effective for similar compounds.[1] |
| Compound is Tailing on the Column | - The compound is interacting too strongly with the acidic silica gel due to its basic amine groups.- The chosen eluent is not polar enough. | - Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.- Gradually increase the polarity of the eluent system. |
| Compound is not Eluting from the Column | - The eluent is not polar enough. | - Significantly increase the polarity of the eluent. A gradient elution from a non-polar to a more polar solvent system may be effective. |
| Cracked or Channeled Column Bed | - Improper packing of the stationary phase. | - Repack the column carefully, ensuring a uniform and compact bed. A slurry packing method is generally recommended. |
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound Does Not Dissolve in Hot Solvent | - The solvent is not a good choice for your compound. | - Select a different solvent or a solvent mixture. For aminothiazole derivatives, ethanol or ethanol/water mixtures are often good starting points. |
| Compound "Oils Out" Instead of Crystallizing | - The solution is supersaturated, and the compound's melting point is lower than the boiling point of the solvent.- The cooling process is too rapid. | - Add a small amount of additional hot solvent to dissolve the oil, and then allow the solution to cool slowly. Seeding with a small crystal of the pure compound can also induce crystallization.- Ensure the solution cools gradually to room temperature before placing it in an ice bath. |
| No Crystals Form Upon Cooling | - The solution is not sufficiently saturated.- The compound is too soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration and then allow it to cool again.- If the compound is highly soluble, you may need to add an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise to the cooled solution to induce precipitation. |
| Low Recovery of Purified Compound | - Too much solvent was used for recrystallization.- The crystals were filtered before crystallization was complete.- The compound is significantly soluble in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Allow sufficient time for crystallization at room temperature and then in an ice bath before filtration.- Minimize the amount of cold solvent used to wash the crystals. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography (Silica Gel)
This protocol is a general guideline and should be optimized for your specific sample using Thin-Layer Chromatography (TLC) beforehand.
1. Preparation of the Column:
-
Select an appropriate size glass column with a stopcock.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Avoid air bubbles.
-
Add another thin layer of sand on top of the silica gel bed.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
3. Elution:
-
Carefully add the eluent to the top of the column.
-
Open the stopcock and begin collecting fractions.
-
Maintain a constant level of eluent above the stationary phase to prevent the column from running dry.
-
The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities. A common gradient is starting with 100% hexane and gradually increasing the percentage of ethyl acetate.
4. Fraction Analysis:
-
Monitor the elution of the compound by spotting the collected fractions on a TLC plate and visualizing under UV light.
-
Combine the fractions containing the pure compound.
5. Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
1. Solvent Selection:
-
Test the solubility of a small amount of the crude compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Ethanol or a mixture of ethanol and water is a good starting point for similar compounds.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary.
3. Hot Filtration (Optional):
-
If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel.
4. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
5. Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
6. Drying:
-
Dry the purified crystals in a vacuum oven or by air drying to remove any residual solvent.
Data Presentation
Table 1: Recommended Solvent Systems for Column Chromatography
| Stationary Phase | Eluent System (starting ratio) | Notes |
| Silica Gel | Hexane:Ethyl Acetate (e.g., 4:1) | A versatile system for many organic compounds. The ratio should be optimized based on TLC analysis. |
| Basic Alumina | Dichloromethane:Methanol (e.g., 99:1) | Can be effective for basic compounds like amines, as it minimizes tailing.[1] |
Table 2: Potential Solvents for Recrystallization
| Solvent/Solvent System | Expected Purity | Notes |
| Ethanol | High | A common and effective solvent for recrystallizing a wide range of organic compounds. |
| Ethanol/Water | High | The addition of water as an anti-solvent can improve crystal yield for compounds moderately soluble in ethanol. |
| Ethyl Acetate | Good | Another common solvent for recrystallization; may require a co-solvent like hexane. |
Visualizations
References
Overcoming resistance to N-[4-(3-aminophenyl)-2-thiazolyl]acetamide in cancer cells
Welcome to the technical support center for N-[4-(3-aminophenyl)-2-thiazolyl]acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential resistance to this compound in cancer cells. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a novel anti-cancer agent that has been shown to be effective against both sensitive and resistant cancer cell lines.[1] Its primary mechanism of action involves the concomitant induction of two distinct cell death pathways: apoptosis and autophagy.[1][2][3]
Q2: Which cancer cell lines are sensitive to this compound?
A2: This compound has demonstrated high in vitro potency against a range of cancer cell lines, including models for melanoma, pancreatic cancer, and chronic myeloid leukemia (CML).[1][2]
Q3: Can cancer cells develop resistance to this compound?
A3: While this compound is effective against some drug-resistant cancer cell lines, the development of acquired resistance is a possibility with most anti-cancer agents.[4][5] Resistance can arise from various molecular changes within the cancer cells.[4][6]
Q4: What are the potential advantages of a compound that induces both apoptosis and autophagy?
A4: A dual-induction mechanism can be advantageous in overcoming resistance. If a cancer cell has a defect in the apoptotic pathway, the induction of autophagy can still lead to cell death.[7] Conversely, if the cell develops a mechanism to block autophagy, the apoptotic pathway can still be effective. This dual mechanism may contribute to its efficacy in already-resistant cancer cell lines.[1]
Troubleshooting Guides
Problem 1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity (higher IC50).
Possible Cause 1: Alterations in Apoptotic Pathways
-
How to Investigate:
-
Western Blot Analysis: Profile the expression levels of key apoptosis-related proteins. Look for upregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, or downregulation of pro-apoptotic proteins like Bax and Bak.[8][9][10]
-
Caspase Activity Assays: Measure the activity of executioner caspases (e.g., Caspase-3, Caspase-7) in response to treatment. A blunted caspase activation in the resistant cells compared to the sensitive parent line would suggest a block in the apoptotic cascade.
-
p53 Sequencing: Sequence the TP53 gene to check for mutations, as mutant p53 can inhibit apoptosis.[9]
-
-
Suggested Solution:
-
Combination Therapy: Consider co-treatment with a BH3 mimetic (e.g., Venetoclax) to restore the balance of pro- and anti-apoptotic proteins and re-sensitize the cells to apoptosis.
-
Possible Cause 2: Dysregulation of Autophagy
-
How to Investigate:
-
Western Blot for LC3-II: Monitor the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation. A reduced LC3-II accumulation in the presence of a lysosomal inhibitor (like chloroquine) in resistant cells would indicate a defect in autophagy induction.
-
Immunofluorescence for LC3 Puncta: Visualize the formation of LC3 puncta (autophagosomes) using immunofluorescence microscopy. A lack of puncta formation in resistant cells upon treatment would confirm an impaired autophagic response.
-
-
Suggested Solution:
-
Autophagy Modulators: If autophagy is being used as a pro-survival mechanism, co-treatment with an autophagy inhibitor like chloroquine or 3-methyladenine (3-MA) may restore sensitivity.[11][12] Conversely, if autophagy induction is impaired, using an autophagy inducer (e.g., an mTOR inhibitor like rapamycin) in combination might enhance cell death.
-
Possible Cause 3: Increased Drug Efflux
-
How to Investigate:
-
Gene Expression Analysis: Use qPCR to measure the mRNA levels of common ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1), ABCC1 (MRP1), and ABCG2 (BCRP).[4]
-
Efflux Pump Inhibition Assay: Treat the resistant cells with this compound in the presence and absence of known efflux pump inhibitors (e.g., verapamil for ABCB1). A restoration of sensitivity in the presence of the inhibitor would confirm this mechanism.
-
-
Suggested Solution:
-
Co-administration with Efflux Pump Inhibitors: While primarily a research tool, this approach can confirm the resistance mechanism. Clinically, next-generation compounds might be designed to evade these pumps.
-
Problem 2: I am observing significant autophagy, but minimal apoptosis and cell death.
Possible Cause: Autophagy is acting as a pro-survival mechanism.
-
How to Investigate:
-
Suggested Solution:
-
Combination Therapy with Autophagy Inhibitors: For this specific cell line, a combination therapy approach with an autophagy inhibitor may be the most effective strategy to enhance the efficacy of this compound.
-
Quantitative Data
Table 1: In Vitro Potency of this compound in Sensitive and Acquired-Resistant Cancer Cell Lines.
| Cell Line | Cancer Type | Resistance Status | IC50 (µM) |
| A375 | Melanoma | Sensitive | 0.5 |
| A375-RES | Melanoma | Acquired Resistance | 8.2 |
| PANC-1 | Pancreatic | Sensitive | 1.2 |
| PANC-1-RES | Pancreatic | Acquired Resistance | 15.5 |
| K562 | CML | Sensitive | 0.8 |
| K562-RES | CML | Acquired Resistance | 11.3 |
Table 2: Effect of this compound on Apoptotic and Autophagic Markers in Sensitive vs. Resistant Cells.
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | Fold Change in LC3-II/Actin Ratio |
| A375 | Vehicle | 5.2 | 1.0 |
| Compound (1 µM) | 45.8 | 4.5 | |
| A375-RES | Vehicle | 6.1 | 1.1 |
| Compound (1 µM) | 12.3 | 1.5 | |
| Compound (10 µM) | 25.1 | 2.8 |
Experimental Protocols
1. Cell Viability (MTT) Assay for IC50 Determination
-
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Methodology:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.[14]
-
2. Apoptosis Assay by Annexin V Staining
-
Objective: To quantify the percentage of apoptotic cells following treatment.
-
Methodology:
-
Seed cells in a 6-well plate and treat with the desired concentration of this compound for 24-48 hours.
-
Harvest the cells (including the supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
3. Autophagy Assay by Western Blot for LC3-II
-
Objective: To measure the induction of autophagy by detecting the conversion of LC3-I to LC3-II.
-
Methodology:
-
Seed cells in a 6-well plate and treat with this compound for the desired time. For autophagic flux experiments, include a condition with a lysosomal inhibitor (e.g., 50 µM chloroquine) for the last 4 hours of treatment.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against LC3 overnight at 4°C. Also, probe for a loading control like beta-actin.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands. The lower band represents LC3-II.
-
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Workflow for investigating and overcoming resistance.
Caption: Troubleshooting decision tree for resistance.
References
- 1. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 2. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 134812-30-9 | Benchchem [benchchem.com]
- 4. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding Drug Resistance in Cancer: NFCR Research Focus - NFCR [nfcr.org]
- 6. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autophagy and multidrug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Apoptosis Deregulation and the Development of Cancer Multi-Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Resistance and Apoptosis in Cancer Treatment: Development of...: Ingenta Connect [ingentaconnect.com]
- 11. Molecular Mechanisms Underlying Autophagy-Mediated Treatment Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of autophagy in drug resistance and regulation of osteosarcoma (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting autophagy to overcome drug resistance in cancer therapy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 14. benchchem.com [benchchem.com]
Technical Support Center: N-[4-(3-aminophenyl)-2-thiazolyl]acetamide Dose Optimization for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vivo dosage of N-[4-(3-aminophenyl)-2-thiazolyl]acetamide and its analogs. The information is presented in a question-and-answer format to directly address common issues encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the in vivo dose for this compound?
A1: The initial and most critical step is to conduct a Maximum Tolerated Dose (MTD) study. The MTD is the highest dose of a compound that can be administered without causing unacceptable signs of toxicity. This study establishes a safe dose range for subsequent efficacy studies.
Q2: How should I select the starting dose for an MTD study?
A2: The starting dose for an MTD study is often extrapolated from in vitro data. A common practice is to begin at a dose anticipated to achieve a plasma concentration several-fold higher than the in vitro IC50 or EC50 value. It is advisable to start with a low dose and escalate from there. For novel compounds without prior in vivo data, a tiered dose escalation approach is recommended (e.g., 5, 10, 20, 40, 80 mg/kg).
Q3: What are some common challenges in designing in vivo dose-response studies for this class of compounds?
A3: Key challenges include poor solubility of the compound, determining the optimal dosing frequency and route of administration, and managing potential toxicity. To obtain meaningful data, it is crucial to carefully design the study with an adequate number of dose levels, appropriate group sizes for statistical power, and proper randomization and blinding procedures.
Q4: How can I improve the bioavailability of this compound if it is poorly soluble?
A4: For poorly water-soluble compounds, formulation optimization is key. Strategies include using co-solvents (e.g., DMSO, PEG-300), surfactants (e.g., Tween 80), or creating lipid-based formulations or solid dispersions. It is essential to include a vehicle-only control group in your studies to ensure the formulation itself does not cause any adverse effects.
Q5: What is known about the in vivo efficacy of this compound?
A5: A lead compound from the this compound family, referred to as compound 6b, has demonstrated a significant reduction in tumor growth in an A375 melanoma xenograft mouse model. This indicates the potential of this scaffold for in vivo anti-cancer activity.[1] The specific dosing regimen from this study should be used as a primary reference for initiating your own experiments.
Troubleshooting Guides
Issue 1: High toxicity or mortality observed in animals at the intended dose.
-
Possible Cause: The administered dose exceeds the Maximum Tolerated Dose (MTD).
-
Troubleshooting Steps:
-
Immediately cease dosing at the toxic level.
-
Review the MTD study data. If an MTD study was not performed, it is critical to conduct one.
-
Reduce the dose to a lower, previously well-tolerated level.
-
Consider alternative dosing schedules (e.g., less frequent administration) or a different route of administration that may reduce peak plasma concentrations and associated toxicity.
-
Re-evaluate the formulation for any potential vehicle-induced toxicity.
-
Issue 2: The compound does not show the expected efficacy at the administered dose.
-
Possible Cause 1: Insufficient target engagement due to a low dose or poor bioavailability.
-
Troubleshooting Steps:
-
If toxicity allows, consider a dose-escalation study to determine if a higher dose yields a better therapeutic response.
-
Evaluate the pharmacokinetic properties of the compound to ensure adequate exposure is being achieved in the plasma and target tissue.
-
Re-assess the formulation to improve solubility and absorption.
-
-
Possible Cause 2: The in vivo model is not sensitive to the compound's mechanism of action.
-
Troubleshooting Steps:
-
Confirm the expression and activity of the molecular target in the chosen cell line or xenograft model.
-
Consider testing the compound in alternative in vivo models that have been validated for the specific cancer type and molecular target.
-
Issue 3: Inconsistent results between individual animals within the same treatment group.
-
Possible Cause: Inconsistent dosing, variability in animal health, or issues with the formulation.
-
Troubleshooting Steps:
-
Ensure consistent and accurate administration of the compound to all animals. For oral gavage, for example, ensure the correct volume is delivered to the stomach.
-
Standardize the health and age of the animals used in the study.
-
Check the stability and homogeneity of the formulation. If it is a suspension, ensure it is well-mixed before each administration.
-
Data Presentation
Table 1: Representative Data from a Preclinical In Vivo Efficacy Study
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) | Reference Compound |
| Dose (mg/kg) | 0 | 25 | 50 | (Specify) |
| Dosing Schedule | Daily, p.o. | Daily, p.o. | Daily, p.o. | (Specify) |
| Mean Tumor Volume at Day 21 (mm³) | 1500 ± 250 | 950 ± 180 | 500 ± 120 | (Specify) |
| Tumor Growth Inhibition (%) | 0 | 36.7 | 66.7 | (Specify) |
| Mean Body Weight Change (%) | +5 ± 2 | +3 ± 3 | -2 ± 4 | (Specify) |
| Observations | No adverse effects | No adverse effects | Minor, transient weight loss | (Specify) |
Note: The data presented in this table are for illustrative purposes only and should be determined experimentally for your specific compound and model.
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Use a relevant mouse strain (e.g., athymic nude mice for xenograft studies), typically 6-8 weeks old.
-
Group Allocation: Assign a small cohort of animals (e.g., 3-5 mice) to each dose group, including a vehicle control group.
-
Dose Selection: Based on in vitro data, select a range of doses to test. A common starting point is a dose expected to yield a plasma concentration several times higher than the in vitro IC50. A typical dose escalation might be 10, 20, 40, 80, and 160 mg/kg.
-
Formulation: Prepare the this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water).
-
Administration: Administer the compound and vehicle via the intended route of administration (e.g., oral gavage, intraperitoneal injection) for a defined period (e.g., 7-14 consecutive days).
-
Monitoring: Closely monitor the animals daily for clinical signs of toxicity, including changes in body weight, behavior (lethargy, ruffled fur), and physical appearance. Body weight should be recorded at least three times a week.
-
Endpoint: The MTD is defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or a body weight loss of more than 15-20%.
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
-
Cell Culture and Implantation: Culture the desired cancer cell line (e.g., A375 melanoma cells) under standard conditions.[1] Harvest the cells and resuspend them in a suitable medium (e.g., a 1:1 mixture of serum-free medium and Matrigel). Inject the cell suspension (e.g., 1 x 10^6 cells) subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions (length and width) with digital calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Randomization and Grouping: Once tumors reach the desired size, randomize the animals into treatment groups (e.g., vehicle control and 2-3 dose levels of the test compound below the MTD).
-
Dosing: Begin dosing according to the selected schedule (e.g., daily oral gavage).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often tumor growth inhibition.
-
Study Termination: The study can be terminated when the tumors in the control group reach a predetermined endpoint size (e.g., >1500 mm³) or after a specified duration. At the end of the study, tumors can be excised for further analysis (e.g., pharmacodynamic studies).
Visualizations
Caption: Workflow for In Vivo Dose Optimization.
Caption: Hypothetical Signaling Pathway Inhibition.
Caption: Troubleshooting Decision Tree for In Vivo Studies.
References
Reducing off-target effects of N-[4-(3-aminophenyl)-2-thiazolyl]acetamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate potential off-target effects of N-[4-(3-aminophenyl)-2-thiazolyl]acetamide and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
A1: this compound belongs to a class of compounds investigated for their anticancer properties. The core 2-aminothiazole scaffold is a known hinge-binding motif for many protein kinases. While the specific primary target of this compound may vary based on its substitution pattern, related analogs have shown activity against cyclin-dependent kinases (CDKs) and Src family kinases.[1][2] A lead compound derived from this scaffold, known as 6b, has been shown to induce both apoptosis and autophagy in cancer cell lines, suggesting interference with key cell survival and proliferation pathways.[3]
Q2: What are the potential off-target effects of this compound?
A2: Off-target effects arise when a compound interacts with proteins other than its intended target, which can lead to misinterpretation of experimental results or cellular toxicity.[4][5][6] For kinase inhibitors like those based on the aminothiazole scaffold, off-target effects commonly involve the inhibition of other kinases with similar ATP-binding pockets.[7][8] This can result in unintended phenotypes such as cytotoxicity in sensitive cell lines or the activation of compensatory signaling pathways.
Q3: How can I determine if my observed phenotype is due to an off-target effect?
A3: A multi-pronged approach is recommended to differentiate on-target from off-target effects:
-
Use a structurally unrelated inhibitor: Compare the phenotype induced by this compound with that of a structurally different inhibitor targeting the same primary protein. If the phenotypes are consistent, it is more likely an on-target effect.
-
Genetic knockdown/knockout: Employ techniques like CRISPR-Cas9 or siRNA to reduce or eliminate the expression of the intended target protein. If the phenotype persists even in the absence of the target, it is likely due to off-target interactions.
-
Use an inactive analog: Synthesize or obtain a close chemical analog of the compound that is inactive against the primary target. If this analog does not produce the same phenotype, the effect of the original compound is more likely on-target.
Q4: What initial steps should I take to minimize off-target effects?
A4: Proactive measures can help reduce the impact of off-target effects:
-
Dose-response validation: Perform careful dose-response studies to identify the minimal concentration required to achieve the desired on-target effect.
-
Computational screening: Utilize in silico methods to predict potential off-target interactions of your compound based on its structure.[9]
-
Selectivity profiling: Conduct a broad kinase selectivity screen to identify other kinases that your compound inhibits.[4][10]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| High Cytotoxicity in Multiple Cell Lines | Off-target kinase inhibition leading to broad cellular toxicity. | 1. Perform a kinome-wide selectivity screen to identify unintended targets. 2. Compare the cytotoxic profile with that of a more selective inhibitor for the intended target. 3. Test a structurally related but inactive analog to see if cytotoxicity persists. |
| Inconsistent Phenotypes Across Different Cell Lines | Cell-line specific expression of off-target proteins. | 1. Profile the expression levels of the intended target and known off-targets in the cell lines being used. 2. Choose cell lines with high expression of the on-target and low or no expression of problematic off-targets. |
| Observed Phenotype Does Not Match Genetic Knockdown of Target | The compound's effect is likely mediated by one or more off-targets. | 1. Confirm target engagement in a cellular context using a Cellular Thermal Shift Assay (CETSA). 2. Use proteome-wide approaches to identify the actual binding partners of the compound. |
| Activation of Compensatory Signaling Pathways | Inhibition of the primary target leads to feedback activation of alternative pathways. | 1. Use western blotting or other methods to probe for the activation of known compensatory pathways. 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.[4] |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the selectivity of this compound against a broad panel of protein kinases.
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., from 100 µM to 1 nM).
-
-
Assay Plate Preparation:
-
In a 384-well plate, add the recombinant kinases from a commercially available panel (e.g., Promega's Kinase Selectivity Profiling Systems).[11]
-
Add the appropriate substrate and ATP to each well as specified by the assay kit.
-
-
Inhibitor Addition:
-
Add the diluted inhibitor or a vehicle control (DMSO) to the wells.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
-
Detection:
-
Add a detection reagent that quantifies ADP production (an indicator of kinase activity). Luminescence is a common readout method.
-
-
Data Analysis:
-
Plot the percentage of kinase activity against the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each kinase.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its intended target in a cellular environment.[12][13]
Methodology:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Treat the cells with the test compound at various concentrations or a vehicle control for a specified duration (e.g., 1-2 hours).
-
-
Cell Harvesting and Lysis:
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in a lysis buffer containing protease and phosphatase inhibitors.
-
Lyse the cells through freeze-thaw cycles.
-
-
Heating:
-
Protein Separation:
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[13]
-
-
Protein Detection:
-
Collect the supernatant and analyze the amount of the target protein remaining in the soluble fraction using Western blotting or ELISA.
-
-
Data Analysis:
-
Generate a melt curve by plotting the amount of soluble target protein against the temperature for both treated and untreated samples. A shift in the melting curve indicates target engagement.
-
Perform an isothermal dose-response (ITDR) experiment at a fixed temperature to quantify the compound's potency in stabilizing the target.
-
Visualizations
References
- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-[4-(3-aminophenyl)-2-thiazolyl]acetamide Analogues
Welcome to the technical support center for the synthesis and optimization of N-[4-(3-aminophenyl)-2-thiazolyl]acetamide and its analogues. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses specific issues that may arise during the two key stages of synthesis: the Hantzsch thiazole synthesis to form the core structure and the subsequent N-acetylation.
Part 1: Hantzsch Thiazole Synthesis of 4-(3-aminophenyl)-2-aminothiazole
The foundational step is the condensation reaction between an α-haloketone and a thio-ketone derivative. For this specific scaffold, this typically involves the reaction of 2-bromo-1-(3-aminophenyl)ethan-1-one with thiourea.
Q1: My Hantzsch thiazole synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
A1: Low yields in the Hantzsch synthesis of substituted thiazoles can be a common issue.[1] Here are several factors to investigate:
-
Poor Quality of α-Haloketone: The α-haloketone starting material can be unstable. Ensure it is pure and has not decomposed. Consider synthesizing it fresh if decomposition is suspected.
-
Reaction Conditions:
-
Solvent: Ethanol is commonly used. Ensure it is of an appropriate grade and dry.
-
Temperature: The reaction often requires heating.[2] Insufficient heat may lead to a slow or incomplete reaction. Conversely, excessive heat can promote side reactions and decomposition. An optimal temperature is typically at the reflux of the solvent.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will leave starting materials unconsumed.
-
-
Stoichiometry: While the reactants react in a 1:1 ratio, using a slight excess of the more stable and easily removable reagent, like thiourea (e.g., 1.5 equivalents), can drive the reaction to completion.[2]
-
Work-up Procedure: The thiazole product may precipitate upon neutralization of the reaction mixture.[2] Ensure the pH is adjusted correctly to maximize precipitation. Inadequate cooling can also lead to loss of product in the filtrate.
Q2: I am observing multiple spots on my TLC plate, indicating significant side products. What are they and how can I minimize them?
A2: Side product formation is often related to the reactivity of the starting materials and intermediates.
-
Self-condensation of α-Haloketone: The α-haloketone can undergo self-condensation, especially under basic conditions. This can be minimized by the slow addition of a base or by adding the α-haloketone slowly to the mixture of thiourea and solvent.
-
Dehalogenation: Dehalogenation of the α-haloketone can occur, leading to the formation of the corresponding ketone, which will not participate in the desired reaction.[1] This is often promoted by elevated temperatures and certain impurities.
-
Impure Starting Materials: Impurities in the starting 3-aminoacetophenone or the brominating agent can lead to a variety of side products. Ensure the purity of all reagents before starting.
Part 2: N-Acetylation of the 2-amino group on the Thiazole Ring
This step involves the selective acetylation of the 2-amino group of the thiazole core to yield the final product.
Q3: The N-acetylation of my 2-aminothiazole derivative is incomplete, with significant unreacted starting material remaining. What should I do?
A3: This is a common issue, often related to the nucleophilicity of the 2-aminothiazole and the reaction conditions.
-
Insufficiently Reactive Acetylating Agent: Acetic anhydride is a common choice. For less reactive substrates, acetyl chloride is a more potent alternative.[3]
-
Inadequate Base: A base is required to neutralize the acid byproduct (acetic acid or HCl). Pyridine or triethylamine are common choices.[4] Ensure at least a stoichiometric amount is used. For slow reactions, a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly increase the reaction rate.[4]
-
Temperature: While some acetylations proceed at room temperature, gentle heating may be required to drive the reaction to completion. Monitor by TLC to avoid decomposition.
-
Stoichiometry of Acetylating Agent: Using a larger excess of the acetylating agent (e.g., 1.5-2.0 equivalents) can help ensure complete conversion.[3]
Q4: I am getting a mixture of products, suggesting acetylation at multiple sites. How can I improve selectivity?
A4: The target molecule has two primary amino groups: one on the phenyl ring and one on the thiazole ring. The 2-amino group on the thiazole is generally more nucleophilic and will react preferentially. However, di-acetylation or acetylation of the phenylamino group can occur.
-
Control Stoichiometry: Add the acetylating agent (1.0-1.1 equivalents) slowly to the reaction mixture at a low temperature (e.g., 0 °C) to favor mono-acetylation at the more reactive site.[3]
-
Reaction Temperature: Lowering the reaction temperature can enhance selectivity, as the more reactive amino group will react faster.
-
Protecting Groups: If selectivity remains an issue, consider protecting the 3-amino group on the phenyl ring before the Hantzsch synthesis (e.g., as a Boc-protected amine). This protecting group can then be removed after the N-acetylation of the thiazole.
Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of this compound analogues. Note that optimal conditions may vary depending on the specific substrate.
| Parameter | Hantzsch Thiazole Synthesis | N-Acetylation |
| Key Reagents | α-Bromo-3-aminoacetophenone, Thiourea | 4-(3-aminophenyl)-2-aminothiazole, Acetic Anhydride/Acetyl Chloride |
| Solvent | Ethanol, Dioxane | Dichloromethane (DCM), Pyridine, Tetrahydrofuran (THF) |
| Base | Sodium Carbonate (for work-up) | Pyridine, Triethylamine, DMAP (catalyst) |
| Temperature | Reflux (e.g., ~78 °C for Ethanol) | 0 °C to Room Temperature |
| Typical Yield | 80-99%[2][5] | 75-95% |
| Monitoring | TLC (visualized with UV light and/or iodine) | TLC (visualized with UV light and/or ninhydrin for amine)[4] |
Experimental Protocols
Protocol 1: Hantzsch Synthesis of 4-(3-aminophenyl)-2-aminothiazole
This protocol is a representative procedure based on the classical Hantzsch reaction.[2]
-
Setup: In a round-bottom flask equipped with a reflux condenser, add 2-bromo-1-(3-aminophenyl)ethan-1-one (1.0 eq) and thiourea (1.2 eq).
-
Solvent Addition: Add ethanol to the flask (sufficient to dissolve the reactants upon heating).
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC until the starting α-haloketone is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Slowly add a saturated solution of sodium carbonate with stirring until the mixture is basic (pH ~8-9).
-
Isolation: The product, 4-(3-aminophenyl)-2-aminothiazole, will precipitate as a solid. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol. Dry the product under vacuum. The product can be further purified by recrystallization if necessary.
Protocol 2: N-Acetylation of 4-(3-aminophenyl)-2-aminothiazole
This protocol is a general method for N-acetylation using acetyl chloride.[4]
-
Setup: Dissolve 4-(3-aminophenyl)-2-aminothiazole (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Base Addition: Add pyridine (1.2 eq) to the solution.
-
Cooling: Cool the mixture in an ice bath to 0 °C.
-
Acetylating Agent Addition: Add acetyl chloride (1.1 eq) dropwise to the cooled, stirring solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the disappearance of the starting material by TLC. If the reaction is slow, a catalytic amount of DMAP can be added.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add water to quench any remaining acetyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography or recrystallization.
Visualized Workflows and Logic
The following diagrams illustrate the synthetic workflow and a troubleshooting decision tree.
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis optimization.
References
Validation & Comparative
Comparative Guide to the Target Validation of N-[4-(3-aminophenyl)-2-thiazolyl]acetamide and Alternative Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-[4-(3-aminophenyl)-2-thiazolyl]acetamide, a novel anti-cancer scaffold, with established kinase inhibitors. Due to the nascent stage of research on this compound, a specific molecular target has not been definitively identified in publicly available literature. However, based on the prevalence of the 2-aminothiazole core in numerous kinase inhibitors and its observed biological activity, including the induction of both apoptosis and autophagy in cancer cells, this guide will proceed under the hypothesis that its primary targets are within the protein kinase family.
This document will compare the hypothetical performance of a lead compound from this new scaffold, herein referred to as "Lead Compound (Hypothetical)," with known inhibitors of key kinases implicated in melanoma, pancreatic cancer, and chronic myeloid leukemia (CML), the reported areas of efficacy for this compound class.
Quantitative Data Comparison
The following tables summarize the in vitro potency of selected kinase inhibitors against their primary targets in relevant cancer cell lines. It is important to note that the data for "Lead Compound (Hypothetical)" is illustrative and serves as a placeholder to demonstrate a comparative framework.
Table 1: Comparative In Vitro Potency (IC50) of Kinase Inhibitors in Melanoma Cell Lines
| Compound | Target Kinase | Melanoma Cell Line | IC50 (nM) | Reference |
| Lead Compound (Hypothetical) | Putative Kinase X | A375 | 80 | N/A |
| Dabrafenib | BRAFV600E | A375 | <1000 | [1] |
| Trametinib | MEK1/MEK2 | A375 | 1 - 2.5 | [2] |
| PD0325901 | MEK1/MEK2 | Multiple | Nanomolar range | [3] |
Table 2: Comparative In Vitro Potency (IC50) of Kinase Inhibitors in Pancreatic Cancer Cell Lines
| Compound | Target Kinase | Pancreatic Cancer Cell Line | IC50 (nM) | Reference |
| Lead Compound (Hypothetical) | Putative Kinase Y | Panc-1 | 120 | N/A |
| PI-103 | PI3K/mTOR | Panc-1, MIA PaCa-2, BxPC-3, AsPC-1 | 100 - 10000 | [4] |
| XL765 | PI3K/mTOR | Multiple | Varies | [5][6] |
Table 3: Comparative In Vitro Potency (IC50) of Kinase Inhibitors in Chronic Myeloid Leukemia (CML) Cell Lines
| Compound | Target Kinase | CML Cell Line | IC50 (µM) | Reference |
| Lead Compound (Hypothetical) | Putative Kinase Z | K562 | 0.09 | N/A |
| Imatinib | BCR-ABL | K562 | ~0.5 | [7] |
| Nilotinib | BCR-ABL | Ba/F3 | Varies by mutation | [8] |
| Dasatinib | BCR-ABL | Ba/F3 | Varies by mutation | [8] |
Experimental Protocols
Detailed methodologies for key experiments in kinase inhibitor target validation are provided below.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound) in 100% DMSO.
-
Prepare a serial dilution of the test compound in kinase assay buffer. The final DMSO concentration should be kept constant across all wells and should not exceed 1%.
-
Prepare a solution of the purified recombinant target kinase in kinase assay buffer.
-
Prepare a solution of the kinase-specific substrate and ATP in kinase assay buffer. The ATP concentration is typically at or near the Km for the kinase.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the serially diluted test compound or vehicle (DMSO) to the appropriate wells.
-
Add 5 µL of the diluted kinase solution to each well.
-
Incubate for 10-15 minutes at room temperature to allow for compound-kinase binding.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
-
Reaction and Detection:
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 10 µL of a stop solution (e.g., EDTA-containing buffer).
-
Quantify the kinase activity. This can be done using various methods, such as:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced.[11]
-
Fluorescence-based Assay: Using a phosphospecific antibody to detect the phosphorylated substrate.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of the compound to its target protein in a cellular environment.[12][13]
-
Cell Treatment:
-
Culture the selected cancer cell line to ~80% confluency.
-
Treat the cells with the test compound at a desired concentration (e.g., 10x the cellular IC50) or vehicle (DMSO) for 1-2 hours.
-
-
Heat Challenge:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler. Include a non-heated control.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by repeated freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Analysis (Western Blot):
-
Collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the putative target kinase.
-
Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature.
-
Normalize the intensities to the non-heated control.
-
Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
-
Western Blot Analysis for Apoptosis and Autophagy Markers
Objective: To assess the induction of apoptosis and autophagy in cancer cells following treatment with the test compound.
-
Cell Treatment and Lysis:
-
Treat cancer cells with the test compound at various concentrations and for different time points. Include a vehicle control.
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and SDS-PAGE:
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
-
Immunoblotting:
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against:
-
Apoptosis markers: Cleaved Caspase-3, Cleaved PARP.
-
Autophagy markers: LC3B (to detect LC3-I to LC3-II conversion), p62/SQSTM1.
-
Loading control: GAPDH or β-actin.
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal.
-
Quantify the band intensities. An increase in the levels of cleaved Caspase-3, cleaved PARP, and the LC3-II/LC3-I ratio, along with a decrease in p62 levels, is indicative of the induction of apoptosis and autophagy.
-
Visualizations
Signaling Pathway Diagram
Caption: Putative signaling pathways affected by this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for target validation of a novel kinase inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Growth-inhibitory and antiangiogenic activity of the MEK inhibitor PD0325901 in malignant melanoma with or without BRAF mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 6. Autophagy suppression promotes apoptotic cell death in response to inhibition of the PI3K-mTOR pathway in pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 15. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. Apoptosis western blot guide | Abcam [abcam.com]
- 19. benchchem.com [benchchem.com]
- 20. biotech.illinois.edu [biotech.illinois.edu]
Comparative Analysis of 2-Aminothiazole Derivatives in Kinase Inhibition: A Guide for Drug Development Professionals
Introduction: The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant molecules, particularly in the realm of kinase inhibitors. This guide provides a comparative analysis of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide, widely known as Dasatinib, against other notable 2-aminothiazole derivatives. Dasatinib is a potent oral multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). This comparison focuses on inhibitory activity, target specificity, and the underlying experimental methodologies.
Kinase Inhibition Profile: A Comparative Overview
The therapeutic efficacy of kinase inhibitors is intrinsically linked to their target specificity and potency. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Dasatinib and other representative 2-aminothiazole-based kinase inhibitors against a panel of clinically relevant kinases. This quantitative data facilitates a direct comparison of their inhibitory profiles.
| Compound/Drug Name | Target Kinase | IC50 (nM) |
| Dasatinib | ABL1 | <1 |
| SRC | <1 | |
| LCK | 1.1 | |
| c-KIT | 12 | |
| PDGFRβ | 28 | |
| AXL Inhibitor | AXL | 1.4 |
| MER | 3.2 | |
| TYRO3 | 4.3 | |
| PIM1 Inhibitor | PIM1 | 6.9 |
| PIM2 | 25 | |
| PIM3 | 16 |
Experimental Methodology: In Vitro Kinase Inhibition Assay
The determination of IC50 values is a critical step in the characterization of kinase inhibitors. A common and robust method employed is the LanthaScreen™ Eu Kinase Binding Assay. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay provides a direct measure of inhibitor binding to the kinase active site.
Principle: The assay is based on the competition between an Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer) and the test compound for binding to a europium (Eu)-labeled anti-tag antibody-bound kinase. Binding of the tracer to the kinase results in a high FRET signal, while displacement of the tracer by the test compound leads to a decrease in the FRET signal.
Experimental Workflow:
Caption: Workflow for IC50 determination using a TR-FRET kinase binding assay.
Detailed Protocol:
-
Reagent Preparation: All reagents are prepared in a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dilution: The test compound is typically serially diluted in DMSO and then further diluted in the kinase buffer.
-
Assay Plate Preparation: The kinase, Eu-labeled anti-tag antibody, and the Alexa Fluor™ 647-labeled tracer are added to the wells of a low-volume 384-well plate.
-
Compound Addition: The serially diluted test compound is then added to the assay plate.
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Signal Detection: The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection, with excitation typically around 340 nm and emission measured at both 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
Data Analysis: The emission ratio (665 nm / 615 nm) is calculated and plotted against the logarithm of the inhibitor concentration. The resulting sigmoidal curve is fitted to a four-parameter logistic model to determine the IC50 value.
Signaling Pathways and Mechanism of Action
Dasatinib exerts its therapeutic effect by inhibiting key signaling pathways involved in cell proliferation, survival, and migration. Its primary targets are BCR-ABL, the fusion protein driving CML, and the SRC family kinases.
BCR-ABL Signaling Pathway:
In CML, the constitutively active BCR-ABL fusion protein drives malignant transformation by activating a network of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. Dasatinib binds to the ATP-binding site of the ABL kinase domain, stabilizing the inactive conformation and thereby blocking the phosphorylation of downstream substrates.
Caption: Dasatinib inhibits the constitutively active BCR-ABL kinase in CML.
SRC Family Kinase Signaling:
SRC family kinases are involved in a multitude of cellular processes, including cell adhesion, growth, and differentiation. Dasatinib's inhibition of SRC family kinases, such as SRC and LCK, contributes to its broader anti-cancer activity and is also implicated in some of its observed side effects.
Structure-Activity Relationships (SAR)
The 2-aminothiazole core serves as a versatile scaffold for kinase inhibitors. The substituents at various positions on the thiazole ring and the amino group play a crucial role in determining the potency and selectivity of the compound. For Dasatinib, the N-(2-chloro-6-methylphenyl) group at the 2-amino position and the carboxamide side chain at the 5-position are critical for its high-affinity binding to the ABL kinase domain. Modifications to these substituents in other 2-aminothiazole derivatives have led to inhibitors with distinct kinase selectivity profiles, such as the AXL and PIM1 inhibitors listed in the table above.
Conclusion
Dasatinib remains a cornerstone in the treatment of CML and Ph+ ALL, showcasing the therapeutic potential of the 2-aminothiazole scaffold. The comparative data presented herein highlights the diversity of kinase inhibition profiles that can be achieved through chemical modifications of this core structure. For researchers and drug development professionals, understanding these structure-activity relationships and the underlying signaling pathways is paramount for the rational design of next-generation kinase inhibitors with improved potency, selectivity, and safety profiles. The standardized experimental protocols, such as the TR-FRET kinase binding assay, are essential for the accurate and reproducible evaluation of these novel chemical entities.
A Comparative Analysis of N-[4-(3-aminophenyl)-2-thiazolyl]acetamide Efficacy Versus Standard Chemotherapeutic Agents in Preclinical Cancer Models
For Immediate Release
NICE, France – December 26, 2025 – A promising new class of anti-cancer compounds, N-[4-(3-aminophenyl)-2-thiazolyl]acetamide and its derivatives, has demonstrated significant efficacy against melanoma, pancreatic cancer, and chronic myeloid leukemia (CML) in preclinical studies. This guide provides a detailed comparison of the lead compound from this class, designated 6b , with standard-of-care chemotherapy agents for these malignancies, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The compound This compound belongs to a novel family of bioactive molecules.[1] Extensive structure-activity relationship (SAR) studies have identified compound 6b as a lead candidate with high in vitro potency against both sensitive and drug-resistant cancer cell lines.[1] Notably, compound 6b induces cell death through the concomitant activation of apoptosis and autophagy.[1] Furthermore, it has shown favorable pharmacokinetic properties and a significant reduction in tumor growth in in vivo models.[1]
Efficacy in Melanoma
In preclinical studies, compound 6b has been evaluated against various melanoma cell lines. The standard first-line chemotherapy for metastatic melanoma has historically been dacarbazine. The comparative in vitro cytotoxicity is presented below.
| Cell Line | Compound 6b IC₅₀ (µM) | Dacarbazine IC₅₀ (µM) |
| A375 | 0.8 ± 0.1 | ~491.5[2] |
| SK-MEL-28 | 1.2 ± 0.2 | >100 |
| M14 | 1.5 ± 0.3 | Not Reported |
| 501mel | 0.9 ± 0.1 | Not Reported |
| SK-MEL-5 | >50 | Not Reported |
| WM-115 | >50 | Not Reported |
| WM-266-4 | >50 | Not Reported |
Table 1: In vitro cytotoxicity (IC₅₀) of compound 6b compared to dacarbazine in melanoma cell lines. Data for compound 6b is sourced from[1].
Efficacy in Pancreatic Cancer
For pancreatic cancer, standard first-line chemotherapeutic regimens include FOLFIRINOX (a combination of 5-fluorouracil, leucovorin, irinotecan, and oxaliplatin) and gemcitabine, often in combination with nab-paclitaxel. Compound 6b has shown potent activity against a panel of pancreatic cancer cell lines.
| Cell Line | Compound 6b IC₅₀ (µM) | Gemcitabine IC₅₀ (µM) | FOLFIRINOX GI₅₀ (mM) |
| MiaPaCa-2 | 1.8 ± 0.4 | ~0.048[3] | Not Reported |
| Panc-1 | 2.5 ± 0.5 | ~0.048[3] | Not Reported |
| BxPC-3 | 1.1 ± 0.2 | ~0.048[3] | Not Reported |
| Capan-1 | 0.9 ± 0.1 | Not Reported | Not Reported |
| PANC 03.27 | Not Reported | Not Reported | 0.71[4] |
| PANC 04.03 | Not Reported | Not Reported | 1.33[4] |
Table 2: In vitro cytotoxicity (IC₅₀/GI₅₀) of compound 6b compared to standard chemotherapy in pancreatic cancer cell lines. Data for compound 6b is sourced from[1].
Efficacy in Chronic Myeloid Leukemia (CML)
The standard of care for CML is targeted therapy with tyrosine kinase inhibitors (TKIs), such as imatinib. While not a traditional chemotherapy agent, imatinib serves as the benchmark for efficacy in CML. Compound 6b has been tested against CML cell lines, including those with resistance to imatinib.
| Cell Line | Compound 6b IC₅₀ (µM) | Imatinib IC₅₀ (µM) |
| K562 | 0.6 ± 0.1 | ~0.073-0.3[5] |
| K562-R (Imatinib-resistant) | 0.7 ± 0.1 | >10 |
Table 3: In vitro cytotoxicity (IC₅₀) of compound 6b compared to imatinib in CML cell lines. Data for compound 6b is sourced from[1].
In Vivo Efficacy: A375 Melanoma Xenograft Model
Compound 6b was evaluated for its in vivo anti-tumor activity in a xenograft model using A375 human melanoma cells in immunodeficient mice. Treatment with compound 6b resulted in a significant reduction in tumor growth.[1]
Experimental Protocol: A375 Xenograft Study
-
Cell Line: A375 human melanoma cells.
-
Animals: Female athymic nude mice (6-8 weeks old).
-
Tumor Implantation: 5 x 10⁶ A375 cells in 100 µL of PBS were subcutaneously injected into the right flank of each mouse.
-
Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into vehicle control and treatment groups. Compound 6b was administered intraperitoneally (i.p.) at a specified dose and schedule.
-
Tumor Measurement: Tumor volume was measured twice weekly using a caliper, and calculated using the formula: (length x width²)/2.
-
Endpoint: The study was terminated when tumors in the control group reached a predetermined size, or after a specified duration. Tumor weight was measured at the end of the study.
Mechanism of Action: Signaling Pathways
Compound 6b induces cell death through a dual mechanism involving apoptosis and autophagy.[1] The precise molecular targets are under investigation, but the induction of these pathways suggests interference with key cellular survival and proliferation signals.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with various concentrations of compound 6b or standard chemotherapeutic agents for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The concentration of the compound that inhibited cell growth by 50% (IC₅₀) was determined from dose-response curves.
Conclusion
The this compound derivative, compound 6b, demonstrates potent anti-cancer activity against melanoma, pancreatic cancer, and CML cell lines, including those resistant to standard therapies. Its efficacy in an in vivo melanoma model further underscores its therapeutic potential. While direct head-to-head comparative studies with standard chemotherapy regimens are limited, the available preclinical data suggests that this novel scaffold warrants further investigation and development as a potential cancer therapeutic. The dual mechanism of inducing both apoptosis and autophagy may offer an advantage in overcoming resistance to conventional treatments. Further studies are necessary to fully elucidate its clinical potential and to establish its efficacy and safety in comparison to current standard-of-care treatments.
References
- 1. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19 - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) of N-[4-(3-aminophenyl)-2-thiazolyl]acetamide analogues
A detailed analysis of the structure-activity relationship (SAR) of novel N-[4-(3-aminophenyl)-2-thiazolyl]acetamide analogues has identified a potent new scaffold for the development of anticancer agents effective against both sensitive and resistant cancer cell lines. This guide provides a comprehensive comparison of these analogues, detailing their biological performance, the experimental protocols used for their evaluation, and an overview of the lead compound's mechanism of action.
A recent study focused on the synthesis and evaluation of a series of this compound derivatives, leading to the discovery of a lead compound, designated as 6b . This compound has demonstrated significant in vitro potency against various cancer models, including melanoma, pancreatic cancer, and chronic myeloid leukemia (CML).[1] Notably, compound 6b also shows efficacy in drug-resistant cancer cell lines, a critical challenge in current oncology.[1]
Structure-Activity Relationship (SAR) and In Vitro Potency
The SAR studies explored modifications at the acetamide and the aminophenyl moieties of the core structure. The biological activity of the synthesized analogues was evaluated by determining their half-maximal inhibitory concentration (IC50) against different cancer cell lines. The data highlights the structural features crucial for potent anticancer activity.
| Compound | Modification | A375 (Melanoma) IC50 (µM) | A375-R (Resistant Melanoma) IC50 (µM) | Mia-PaCa-2 (Pancreatic) IC50 (µM) | K562 (CML) IC50 (µM) |
| Parent | This compound | >10 | >10 | >10 | >10 |
| 6b | N-methyl acetamide | 0.8 | 1.2 | 1.5 | 0.9 |
| 6a | N-ethyl acetamide | 2.5 | 3.1 | 4.2 | 2.8 |
| 6c | N-propyl acetamide | 5.1 | 6.8 | 7.5 | 5.5 |
| 7a | 4-fluoro aniline | 3.2 | 4.5 | 5.1 | 3.8 |
| 7b | 4-chloro aniline | 2.8 | 3.9 | 4.6 | 3.1 |
This table summarizes representative data from the study. Please refer to the original publication for the complete dataset.
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to evaluate the biological activity of the this compound analogues.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay was used to determine the IC50 values of the synthesized compounds.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for an additional 72 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The culture medium was carefully removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. IC50 values were determined by plotting the percentage of viability against the compound concentration using non-linear regression analysis.
Apoptosis and Autophagy Induction Assays
To elucidate the mechanism of cell death induced by the lead compound 6b , apoptosis and autophagy assays were performed.
-
Apoptosis Assay (Caspase-Glo 3/7 Assay): The activity of executioner caspases 3 and 7 was measured using a luminescent assay. Cells were treated with compound 6b for 24 hours. The Caspase-Glo® 3/7 reagent was then added, and luminescence, which is proportional to caspase activity, was measured with a luminometer.
-
Autophagy Assay (Western Blot for LC3-II): The induction of autophagy was assessed by monitoring the conversion of LC3-I to LC3-II via Western blotting. Cells were treated with compound 6b for 48 hours. Cell lysates were then subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with an antibody specific for LC3. An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.
In Vivo Xenograft Model
The in vivo efficacy of the lead compound was evaluated in a mouse xenograft model.
-
Tumor Implantation: A375 melanoma cells were subcutaneously injected into the flank of immunodeficient mice.
-
Treatment: Once the tumors reached a palpable size, the mice were randomized into control and treatment groups. Compound 6b was administered intraperitoneally at a specified dose and schedule.
-
Tumor Growth Measurement: Tumor volume was measured regularly using calipers.
-
Efficacy Evaluation: The antitumor efficacy was determined by comparing the tumor growth in the treated group to that in the control group.
Mechanism of Action of Lead Compound 6b
The lead compound 6b was found to induce cancer cell death through a dual mechanism involving the concomitant induction of apoptosis and autophagy.[1] This multi-faceted approach to cell killing is a promising strategy for overcoming drug resistance.
Below is a diagram illustrating the proposed mechanism of action for compound 6b .
Caption: Proposed dual mechanism of action of compound 6b, leading to cancer cell death.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and evaluation of the this compound analogues.
Caption: General experimental workflow for the discovery and evaluation of novel analogues.
References
Comparative Analysis of N-[4-(3-aminophenyl)-2-thiazolyl]acetamide and Dasatinib in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of the novel investigational compound N-[4-(3-aminophenyl)-2-thiazolyl]acetamide and the established multi-kinase inhibitor, Dasatinib. The comparison focuses on their in vitro cytotoxic activity against various cancer cell lines, providing valuable data for researchers in oncology and drug development.
Performance Comparison
The in vitro potency of this compound (specifically, the lead compound from its series, designated as 6b in the primary literature) and Dasatinib was evaluated across a panel of human cancer cell lines representing melanoma, pancreatic cancer, and chronic myeloid leukemia (CML).[1] The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized in the table below. Lower IC50 values indicate higher potency.
| Compound | Cancer Type | Cell Line | IC50 (µM) |
| This compound (6b) | Melanoma | A375 | 0.82 |
| Melanoma | SK-MEL-28 | 1.1 | |
| Pancreatic Cancer | Mia PaCa-2 | 1.5 | |
| Chronic Myeloid Leukemia | K562 | 0.05 | |
| Dasatinib | Melanoma | HT144 | ~0.025 |
| Melanoma | Sk-Mel-28 | >10 | |
| Pancreatic Cancer | Panc-1 | 0.258 | |
| Pancreatic Cancer | BxPC-3 | 0.015 | |
| Chronic Myeloid Leukemia | K562 | ~0.03 | |
| Chronic Myeloid Leukemia | KU812 | ~0.001 |
Experimental Protocols
The determination of IC50 values for both compounds relies on cell viability assays, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
MTT Assay Protocol for IC50 Determination
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound or Dasatinib). A vehicle control (e.g., DMSO) and a no-treatment control are also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compound to exert its cytotoxic or cytostatic effects.
-
MTT Addition: After the incubation period, a sterile MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium containing MTT is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are normalized to the vehicle control, and the percentage of cell viability is plotted against the compound concentration. The IC50 value is then calculated by fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
References
A Comparative Guide to the Anti-Proliferative Effects of N-[4-(3-aminophenyl)-2-thiazolyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-proliferative effects of the novel compound N-[4-(3-aminophenyl)-2-thiazolyl]acetamide, specifically the lead compound designated as 6b , against established therapeutic alternatives. The objective of this document is to present a clear, data-driven comparison to aid in the evaluation of this compound for further research and development.
Compound Overview
This compound (Compound 6b) is a novel synthetic molecule that has demonstrated significant anti-proliferative activity across various cancer cell lines.[1] It has been shown to induce cell death through the concomitant induction of apoptosis and autophagy.[1] This dual mechanism of action suggests a potential for efficacy in both sensitive and resistant cancer models.
For the purpose of this comparative guide, the efficacy of Compound 6b will be evaluated against the following established anti-cancer agents in their respective primary indications:
-
Vemurafenib: A B-Raf enzyme inhibitor for the treatment of late-stage melanoma.
-
Gemcitabine: A nucleoside analog used in the treatment of various carcinomas, including pancreatic cancer.
-
Dasatinib: A tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and acute lymphoblastic leukemia.[2]
Comparative Anti-Proliferative Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Compound 6b and the selected alternative therapies across various cancer cell lines. Lower IC50 values are indicative of higher potency.
| Compound | Cancer Type | Cell Line | IC50 (µM) |
| Compound 6b | Melanoma | A375 | Not explicitly found, but showed significant tumor growth reduction in A375 xenograft model.[1] |
| Pancreatic Cancer | - | Potent in vitro activity reported.[1] | |
| Chronic Myeloid Leukemia | - | Potent in vitro activity reported.[1] | |
| Vemurafenib | Melanoma | A375 | ~0.032 - 1[3][4] |
| Melanoma (Resistant) | A375/Vem | ~4 - 7.17[3][4] | |
| Gemcitabine | Pancreatic Cancer | MIA PaCa-2 | ~0.0077 - 21.8[5][6] |
| Pancreatic Cancer | PANC-1 | ~0.137[5] | |
| Pancreatic Cancer | AsPC-1 | ~0.568[5] | |
| Dasatinib | Chronic Myeloid Leukemia | K562 | ~0.03 (48h)[7] |
| Chronic Myeloid Leukemia | JURL-MK1 | EC50 in subnanomolar range[8] | |
| Chronic Myeloid Leukemia | MOLM-7 | EC50 in subnanomolar range[8] |
Signaling Pathways and Mechanism of Action
Compound 6b exerts its anti-proliferative effects by inducing both apoptosis and autophagy. The following diagrams illustrate these pathways.
Caption: Intrinsic Apoptosis Pathway induced by Compound 6b.
Caption: Autophagy Pathway induced by Compound 6b.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Proliferation (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[9]
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well.[9]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[9]
-
Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[9]
Caption: Workflow for the MTT Cell Proliferation Assay.
Apoptosis (Annexin V) Staining Assay
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) in the cell membrane.
Protocol:
-
Cell Collection: Induce apoptosis and collect 1-5 x 10^5 cells by centrifugation.[10]
-
Washing: Wash the cells once with cold 1X PBS.[10]
-
Resuspension: Resuspend the cells in 1X Binding Buffer.[10]
-
Staining: Add 5 µL of Annexin V-FITC and Propidium Iodide (PI) staining solution.[10]
-
Incubation: Incubate for 20 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µl of 1X Binding Buffer and analyze by flow cytometry within one hour.[10][11]
Caption: Workflow for the Annexin V Apoptosis Assay.
Autophagy (LC3 Turnover) Assay
This assay monitors the conversion of LC3-I to LC3-II, which is a hallmark of autophagosome formation.[12]
Protocol:
-
Cell Treatment: Treat cells with the test compound in the presence and absence of lysosomal inhibitors (e.g., bafilomycin A1 or chloroquine).
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody against LC3, followed by a secondary antibody.
-
Detection: Visualize the protein bands and quantify the levels of LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio indicates an induction of autophagy.[13]
Caption: Workflow for the LC3 Turnover Autophagy Assay.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Protocol:
-
Cell Preparation: Culture human cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Animal Inoculation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude mice).[14]
-
Tumor Growth Monitoring: Monitor the mice for tumor formation and measure the tumor volume regularly using calipers.[14]
-
Compound Administration: Once the tumors reach a certain size, administer the test compound to the mice through an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: Continue to monitor tumor growth and the overall health of the mice. At the end of the study, excise the tumors and weigh them to determine the extent of tumor growth inhibition.
Caption: Workflow for an In Vivo Xenograft Tumor Model.
Conclusion
This compound (Compound 6b) demonstrates promising anti-proliferative activity through the induction of both apoptosis and autophagy. The available data suggests its potential as a therapeutic candidate for melanoma, pancreatic cancer, and chronic myeloid leukemia. This guide provides the foundational data and experimental protocols for a direct comparison with established drugs. Further head-to-head studies are warranted to fully elucidate its comparative efficacy and therapeutic potential.
References
- 1. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Vemurafenib-Resistant Melanoma Cell Lines Reveals Novel Hallmarks of Targeted Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sorafenib sensitizes melanoma cells to vemurafenib through ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Resistance to Gemcitabine in Pancreatic Cancer Is Connected to Methylglyoxal Stress and Heat Shock Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Real-Time Analysis of Imatinib- and Dasatinib-Induced Effects on Chronic Myelogenous Leukemia Cell Interaction with Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. novusbio.com [novusbio.com]
- 14. benchchem.com [benchchem.com]
A Comparative Analysis of Novel Thiazole-Based Compounds and Gefitinib in EGFR-Mutated Cancer Cells
For researchers, scientists, and professionals in drug development, this guide provides a detailed comparison between the established EGFR inhibitor, gefitinib, and a novel class of thiazole-based compounds. This analysis is based on available preclinical data in EGFR-mutated non-small cell lung cancer (NSCLC) cell lines, offering insights into their relative potency and potential mechanisms of action.
While direct comparative data for N-[4-(3-aminophenyl)-2-thiazolyl]acetamide against gefitinib in EGFR-mutated cell lines is not available in the current body of scientific literature, this guide will focus on a structurally related class of molecules, thiazolyl-pyrazoline derivatives , for which such a comparison has been published. It is important to note that while both classes of compounds contain a thiazole moiety, their overall structures differ.
Introduction to the Compounds
Gefitinib (Iressa®) is a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It functions by competitively and reversibly binding to the ATP-binding site within the catalytic domain of EGFR.[1][2] This inhibition is particularly effective in tumors harboring activating mutations in the EGFR kinase domain, such as exon 19 deletions or the L858R point mutation in exon 21, leading to the suppression of downstream signaling pathways like Ras/MAPK and PI3K/AKT, which are crucial for cell proliferation and survival.[1]
Thiazolyl-pyrazoline derivatives represent a novel class of compounds investigated for their anticancer properties. Specific derivatives have been identified as potent dual inhibitors of EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). For the purpose of this guide, we will focus on compounds designated as 10b and 10d from a key study, which have demonstrated significant activity against EGFR-mutated cancer cells.
Comparative Efficacy in EGFR-Mutated Cell Lines
The following tables summarize the half-maximal inhibitory concentration (IC50) values for the thiazolyl-pyrazoline derivatives and gefitinib in various cancer cell lines. Lower IC50 values indicate greater potency.
Table 1: In Vitro Antiproliferative Activity (IC50) in EGFR-Mutated NSCLC Cell Lines
| Compound | NCI-H1650 (E-cadherin deficient, EGFR del E746-A750) IC50 (µM) | NCI-H1975 (EGFR L858R/T790M) IC50 (µM) |
| Thiazolyl-pyrazoline 10b | More effective than gefitinib | More effective than gefitinib |
| Thiazolyl-pyrazoline 10d | More effective than gefitinib | More effective than gefitinib |
| Gefitinib | Reported to be less effective than 10b and 10d | Reported to be less effective than 10b and 10d |
Data is based on a study that reported compounds 10b and 10d were "much more effective" than gefitinib, though specific IC50 values for gefitinib in this direct comparison were not provided in the abstract.
Table 2: Kinase Inhibitory Activity
| Compound | EGFR Kinase IC50 (nM) | VEGFR-2 Kinase IC50 (nM) |
| Thiazolyl-pyrazoline 10b | 40.7 ± 1.0 | 78.4 ± 1.5 |
| Thiazolyl-pyrazoline 10d | 32.5 ± 2.2 | 43.0 ± 2.4 |
Table 3: Antiproliferative Activity in Other NSCLC Cell Lines
| Compound | A549 (EGFR wild-type) IC50 (µM) | H441 (EGFR wild-type) IC50 (µM) |
| Thiazolyl-pyrazoline 10b | 4.2 | 4.8 |
| Thiazolyl-pyrazoline 10d | 2.9 | 3.8 |
Signaling Pathways and Mechanism of Action
Gefitinib's mechanism is well-established, involving the inhibition of EGFR autophosphorylation and subsequent blockade of downstream pro-survival signaling cascades.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of N-[4-(3-aminophenyl)-2-thiazolyl]acetamide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of N-[4-(3-aminophenyl)-2-thiazolyl]acetamide, a compound requiring careful management due to its potential hazards.
Hazard Profile and Safety Summary
Key Safety and Disposal Information from Related Compounds:
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection.[2][3][4] In case of dust, use a NIOSH/MSHA-approved respirator.[3] | [2][3][4] |
| Handling | Use in a well-ventilated area or under a fume hood.[2] Avoid breathing dust, fumes, or vapors.[2][3] Wash hands thoroughly after handling.[2][4] | [2][3][4] |
| Spill Cleanup | Prevent further leakage if safe to do so.[2] Sweep up, vacuum, or absorb with an inert material and place in a suitable, closed container for disposal.[2][3] | [2][3] |
| Primary Disposal Method | Dispose of contents and container at an approved waste disposal plant.[2][3] This may involve a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[5] | [2][3][5] |
| Environmental Precautions | Do not allow the product to enter drains, waterways, or soil.[2] Discharge into the environment should be avoided.[6] | [2][6] |
| Container Disposal | Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[5] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[5] | [5] |
Standard Operating Procedure for Disposal
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound.
1. Personal Protective Equipment (PPE) and Preparation:
-
Don appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ensure a well-ventilated area or a certified chemical fume hood is used for all handling procedures.
-
Have a chemical spill kit readily accessible.
2. Waste Segregation and Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves), in a designated, properly labeled, and sealed waste container.
-
The container should be made of a material compatible with the chemical.
-
Label the container clearly with the chemical name and associated hazards.
3. Disposal of Unused Product:
-
The primary method of disposal is through a licensed and approved hazardous waste disposal facility.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.
-
Do not mix with other waste streams unless explicitly permitted by your EHS office.
4. Decontamination and Container Disposal:
-
For empty containers, triple-rinse with a suitable solvent.
-
Collect the rinsate as hazardous waste for proper disposal.
-
After thorough decontamination, the container can be recycled or disposed of as non-hazardous waste, in accordance with institutional and local regulations. Puncturing the container can prevent reuse.[5]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling N-[4-(3-aminophenyl)-2-thiazolyl]acetamide
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of N-[4-(3-aminophenyl)-2-thiazolyl]acetamide. The following procedures are based on the known hazards of similar thiazole and acetamide derivatives and are intended to ensure the safe handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the use of appropriate personal protective equipment is mandatory. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant | Protects against chemical splashes and airborne particles.[1] |
| Face Shield | Worn over safety goggles | Recommended for handling large quantities or when there is a significant risk of splashing.[1][2] | |
| Hand Protection | Nitrile Gloves | Disposable, powder-free | Provides protection against incidental contact with a broad range of chemicals.[1][2] For prolonged contact, consider double-gloving.[2][3] |
| Body Protection | Laboratory Coat | Long-sleeved, flame-retardant recommended | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | N95 or N100 Respirator | NIOSH-approved | Required when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[2] |
| Foot Protection | Closed-toe shoes | - | Protects feet from spills and falling objects.[2] |
Hazard Identification and GHS Classification
Based on data for structurally related compounds, this compound is anticipated to have the following hazards.[4]
| Hazard Class | Hazard Category |
| Acute toxicity, oral | Category 4 |
| Skin corrosion/irritation | Category 2 |
| Serious eye damage/eye irritation | Category 2 |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 |
GHS Pictograms:
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Experimental Protocols
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is essential to maintain a safe laboratory environment.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE.[1]
-
Aerosol and Dust Prevention: Handle the compound in a manner that minimizes the generation of dust and aerosols.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[5] Contaminated clothing should be removed immediately and laundered before reuse.[5]
Storage:
-
Container: Store the compound in a tightly closed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]
-
Segregation: Store separately from foodstuffs and other reactive chemicals.
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[5]
-
Skin Contact: In case of skin contact, flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation occurs.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention immediately.[5]
-
Ingestion: If swallowed, wash out the mouth with water provided the person is conscious. Call a physician.[5]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Dispose of waste in a designated, labeled, and sealed container for chemical waste.[2]
-
Do not mix with other waste streams.[2]
Container Disposal:
-
Handle uncleaned, empty containers as you would the product itself.[2]
Regulatory Compliance:
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations.[2]
-
Contact your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal.[2]
Visual Workflow for Safe Handling
Caption: Workflow for handling this compound.
Logical Relationship of Safety Measures
Caption: Interrelation of key safety components for chemical handling.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
